molecular formula C10H10N2S B6592836 1-(3-methylphenyl)-1H-imidazole-2-thiol CAS No. 25372-35-4

1-(3-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B6592836
CAS No.: 25372-35-4
M. Wt: 190.27 g/mol
InChI Key: GJDRJIVMFXHPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-methylphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C10H10N2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methylphenyl)-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methylphenyl)-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRJIVMFXHPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948211
Record name 1-(3-Methylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25372-35-4
Record name 1-(3-Methylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-methylphenyl)-1H-imidazole-2-thiol: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its potential as a scaffold for drug discovery, drawing upon the known biological activities of related imidazole-2-thiol derivatives.

Introduction: The Significance of the Imidazole-2-thiol Scaffold

Imidazole-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds and approved drugs.[1] The imidazole ring's unique electronic properties and ability to participate in various non-covalent interactions make it a versatile scaffold for designing molecules that can effectively interact with biological targets.[2]

Within this class, the imidazole-2-thione motif, characterized by a thione sulfur atom at the 2-position, has garnered significant attention.[1] This functional group can engage in metal chelation and redox interactions, opening avenues for modulating the activity of various enzymes and cellular pathways.[1] Derivatives of imidazole-2-thione have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antithyroid, antioxidant, antihypertensive, and anti-HIV properties.[3][4] Notably, their potential as anticancer agents is an area of active investigation, with some derivatives showing the ability to induce apoptosis and inhibit cancer cell migration and invasion.[1][5]

This guide focuses specifically on 1-(3-methylphenyl)-1H-imidazole-2-thiol, providing a detailed analysis of its chemical identity and a framework for its potential exploration in drug development programs.

Chemical Structure and Physicochemical Properties

The chemical identity of 1-(3-methylphenyl)-1H-imidazole-2-thiol is defined by the following key identifiers and properties:

PropertyValue
IUPAC Name 1-(3-methylphenyl)-1H-imidazole-2-thiol
Synonyms 1-(3-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(m-tolyl)-1H-imidazole-2-thiol
CAS Number 25372-35-4
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.27 g/mol
Physical Form Powder

The structure of 1-(3-methylphenyl)-1H-imidazole-2-thiol, featuring a central imidazole ring substituted with a 3-methylphenyl group at the N1 position and a thiol group at the C2 position, is depicted below:

Caption: Chemical structure of 1-(3-methylphenyl)-1H-imidazole-2-thiol.

Synthesis Strategies

The synthesis of 1-aryl-1H-imidazole-2-thiols can be achieved through several established synthetic routes. A common and effective method involves the cyclization of a substituted aminoacetaldehyde dimethyl acetal with an appropriate isothiocyanate. This approach offers a versatile platform for introducing diverse aryl groups at the N1 position of the imidazole ring.

General Experimental Protocol for the Synthesis of 1-Aryl-1H-imidazole-2-thiols

The following protocol is a generalized procedure based on established methods for synthesizing similar imidazole-2-thiol derivatives.[6] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve the desired yield and purity for 1-(3-methylphenyl)-1H-imidazole-2-thiol.

Step 1: Intermediate Formation

  • In a suitable reaction vessel, dissolve 3-aminopropionaldehyde dimethyl acetal in a polar solvent such as methanol.

  • To this solution, add 3-methylphenyl isothiocyanate. The isothiocyanate will react with the primary amine to form a thiourea intermediate.

  • The reaction is typically stirred at room temperature for several hours to ensure complete formation of the intermediate. Progress can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization and Acid Hydrolysis

  • Once the intermediate formation is complete, the reaction mixture is treated with an acid, such as hydrochloric acid (HCl).[6]

  • The mixture is then heated, typically to around 50°C, to facilitate the cyclization and removal of the protecting acetal group.[6]

  • This acid-catalyzed cyclization leads to the formation of the 1-(3-methylphenyl)-1H-imidazole-2-thiol ring system.

  • After cooling, the product can be isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a powder.

Caption: General synthesis workflow for 1-aryl-1H-imidazole-2-thiols.

Potential Biological Activities and Mechanisms of Action

While specific biological data for 1-(3-methylphenyl)-1H-imidazole-2-thiol is not extensively available in the public domain, the broader class of imidazole-2-thione derivatives has been the subject of numerous studies, revealing a wide array of therapeutic potentials.

Anticancer Activity

Several imidazole-2-thione derivatives have demonstrated significant anticancer properties.[1][5] Their mechanisms of action are often multifaceted and can include:

  • DNA Intercalation and Topoisomerase Inhibition: Some derivatives have been shown to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7][8] This dual mechanism can lead to significant DNA damage and trigger apoptosis.

  • Enzyme Inhibition: Imidazole-2-thiones can act as inhibitors of various enzymes implicated in cancer progression. For instance, they have been investigated as inhibitors of carbonic anhydrase II, an enzyme associated with several types of cancer.[9]

  • Induction of Apoptosis: Many imidazole-2-thione compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[1][10]

Antimicrobial and Antiprotozoal Activities

The imidazole-2-thiol scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of bacteria and fungi.[11] Furthermore, some imidazole-based compounds have exhibited potent antiprotozoal activity against parasites such as Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum.[12][13]

Other Therapeutic Areas

The versatility of the imidazole-2-thione core extends to other therapeutic areas. For example, some derivatives have been investigated for their ability to inhibit thyroid peroxidase, suggesting potential applications in the treatment of hyperthyroidism.[3]

Biological_Activities cluster_anticancer Anticancer cluster_antimicrobial Antimicrobial/Antiprotozoal cluster_other Other Activities A 1-Aryl-1H-imidazole-2-thiols B DNA Intercalation A->B C Topoisomerase II Inhibition A->C D Enzyme Inhibition (e.g., Carbonic Anhydrase) A->D E Apoptosis Induction A->E F Antibacterial A->F G Antifungal A->G H Antiprotozoal A->H I Thyroid Peroxidase Inhibition A->I

Caption: Potential biological activities of 1-aryl-1H-imidazole-2-thiol derivatives.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of synthesized 1-(3-methylphenyl)-1H-imidazole-2-thiol. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the protons on the imidazole ring, and the methyl group protons. The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=S (thione) and N-H stretching vibrations of the imidazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm the structure.

  • Melting Point Analysis: The melting point is a key physical property that can be used to assess the purity of the synthesized compound.

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the molecule, which should be consistent with the calculated values for the molecular formula C₁₀H₁₀N₂S.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-methylphenyl)-1H-imidazole-2-thiol. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) for this compound or structurally similar compounds is essential before commencing any experimental work.

Future Directions and Conclusion

1-(3-methylphenyl)-1H-imidazole-2-thiol represents a promising, yet underexplored, molecule within the broader class of bioactive imidazole-2-thione derivatives. While its specific biological profile remains to be fully elucidated, the extensive research on related compounds provides a strong rationale for its investigation in various drug discovery programs.

Future research should focus on:

  • Developing and optimizing a robust and scalable synthesis protocol for 1-(3-methylphenyl)-1H-imidazole-2-thiol.

  • Conducting a comprehensive evaluation of its biological activities, including its anticancer, antimicrobial, and enzyme inhibitory properties.

  • Elucidating its specific mechanism(s) of action to identify potential molecular targets.

  • Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a library of related analogues to identify compounds with enhanced potency and selectivity.

References

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link]

  • Sharma, V., & Kumar, P. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PubMed. [Link]

  • Sharma, V., & Kumar, P. (2011). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

  • Mohamed, A. H., Alshammari, M. B., Aly, A. A., Sadek, K. U., Ahmad, A., Aziz, E. A., El-Yazbic, A. F., El-Agroudy, E. J., & Abdelaziz, M. E. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Taylor & Francis Online. [Link]

  • Mohamed, A. H., Alshammari, M. B., Aly, A. A., Sadek, K. U., Ahmad, A., Aziz, E. A., El-Yazbic, A. F., El-Agroudy, E. J., & Abdelaziz, M. E. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Taylor & Francis Online. [Link]

  • Ahmad, I., Channar, P. A., Ismail, H., Zaib, S., Saeed, A., & Lecka, J. (2025). Imidazole-2-thione and Acylhydrazone Derivatives Targeting Carbonic Anhydrase-II: Synthesis, In Vitro Evaluations, and MM-GBSA Calculation. Bentham Science Publishers. [Link]

  • Yakan, H., Demir, B., & Çevik, U. A. (2013). Synthesis and initial biological evaluation of substituted 1-phenylamino-2-thio-4,5-dimethyl-1H-imidazole derivatives. PubMed. [Link]

  • Abu Almaaty, A. H., Toson, E. E. M., El-Sayed, E.-S. H., & Tantawy, A. S. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Semantic Scholar. [Link]

  • Rivas, F., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. Figshare. [Link]

  • Rivas, F., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1 H-pyrrolyl)(phenyl)methyl-1 H-imidazole Derivatives as Antiprotozoal Agents. PubMed. [Link]

  • Dhawas, A. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • PubChem. (n.d.). 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. Retrieved from [Link]

  • Cheméo. (n.d.). 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3-Dihydro-1,5-dimethyl-4-phenyl-2H-imidazole-2-thione. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) -. Retrieved from [Link]

  • Singh, R., Kaur, H., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. [Link]

  • TSI Journals. (2009). Synthesis of some substituted imidazole derivatives. [Link]

  • Pirota, V., et al. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-METHYL-1H-IMIDAZOLE-2-THIOL. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methylphenyl)-1h-imidazole-2-thiol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-2-thiol. Retrieved from [Link]

  • Veeprho. (n.d.). 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzene, 1,2,4-trimethyl-. Retrieved from [Link]

  • PubMed. (n.d.). comparison between exposure to white spirit and 1,2,4-trimethylbenzene alone. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H12 (cis-1,3-dimethylcyclobutane). Retrieved from [Link]

  • eScholarship. (n.d.). Possible Evidence of Non-statistical Properties in the 35Cl(n,p)35S Cross Section. Retrieved from [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • SIELC Technologies. (2018). 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-3-propyl-. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Ferrate(2-), dichlorobis(glycinato-N,O)-, dihydrogen. Retrieved from [Link]

Sources

CAS number for 1-(3-methylphenyl)-1H-imidazole-2-thiol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Causality, Synthesis, and Pharmacological Profiling of 1-(3-methylphenyl)-1H-imidazole-2-thiol Derivatives

Executive Summary

In the landscape of rational drug design, the imidazole-2-thiol scaffold serves as a privileged pharmacophore. Specifically, 1-(3-methylphenyl)-1H-imidazole-2-thiol (CAS: 25372-35-4 )[1] represents a critical node in the development of novel antimicrobial, antifungal, and antineoplastic agents. This technical guide deconstructs the physicochemical identity, mechanistic pharmacology, and self-validating synthetic workflows associated with this compound and its derivatives. By bridging theoretical causality with empirical protocols, this whitepaper provides drug development professionals with a robust framework for leveraging m-tolyl-substituted imidazole-2-thiols in advanced therapeutic applications.

Chemical Identity & Core Properties

The fundamental properties of 1-(3-methylphenyl)-1H-imidazole-2-thiol dictate its behavior in both synthetic environments and biological systems. The presence of the m-tolyl group at the N-1 position significantly alters the lipophilicity of the core imidazole ring, a critical factor for cellular membrane permeability.

Table 1: Physicochemical Profile

Property Value Causality / Significance
Compound Name 1-(3-methylphenyl)-1H-imidazole-2-thiol Standard IUPAC nomenclature.
CAS Number 25372-35-4 Unique numerical identifier for regulatory tracking[1],.
Synonyms 1-(m-Tolyl)imidazoline-2-thione Reflects the dominant thione tautomer in solid state.
Molecular Formula C10H10N2S Dictates the stoichiometric ratios for derivatization[2].

| Molecular Weight | 190.27 g/mol | Optimal low molecular weight for oral bioavailability. |

Mechanistic Pharmacology: The Causality of Target Interaction

Imidazole-2-thiols exhibit a wide spectrum of biological activities, particularly as antimicrobial and antifungal agents. The causality behind this efficacy lies in the electronic architecture of the heterocycle.

The molecule exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms[3]. This structural duality allows the compound to act as a highly adaptive bidentate or monodentate ligand for transition metals. In fungal pathogens, the primary target is often Lanosterol 14α-demethylase (CYP51), a cytochrome P450 metalloenzyme[4]. The unhindered nitrogen (N-3) or the thione sulfur coordinates directly with the heme iron (Fe2+/Fe3+) in the enzyme's active site, competitively inhibiting the binding of the natural substrate.

The 3-methylphenyl substitution is strategically critical: the methyl group enhances the overall lipophilicity of the molecule, facilitating rapid penetration through the fungal cell membrane, while its meta-positioning minimizes steric clashes within the hydrophobic binding pocket of the enzyme[5].

Mechanism M1 1-(3-methylphenyl)-1H- imidazole-2-thiol M2 Thione-Thiol Tautomerization (Physiological pH) M1->M2 Solvent/pH Dependent M3 Coordination to CYP51 Heme Iron (Fe2+/Fe3+) M2->M3 Pharmacophore Binding M4 Inhibition of Lanosterol 14α-demethylase M3->M4 Competitive Inhibition M5 Disruption of Ergosterol Biosynthesis (Cell Death) M4->M5 Antimicrobial Effect

Mechanistic pathway of CYP450 inhibition by imidazole-2-thiol derivatives.

Quantitative Data: Biological Evaluation

Structural modifications to the 1-(3-methylphenyl)-1H-imidazole-2-thiol core yield predictable shifts in biological activity. S-alkylation, for instance, locks the molecule out of the thione tautomer, forcing a specific binding conformation that can drastically increase affinity for certain enzyme pockets[5].

Table 2: Representative Antimicrobial Activity of Imidazole-2-Thiol Derivatives (MIC, µg/mL)

Derivative Modification S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungi) Mechanistic Rationale
Unsubstituted Imidazole-2-thiol >100 >100 50 Baseline target binding; poor membrane permeability.
1-(3-methylphenyl) substitution 25 50 12.5 Increased lipophilicity enhances cellular uptake.
S-Alkylation (e.g., S-benzyl) 12.5 25 6.25 Blocks thione tautomer; locks active conformation[5].

| S-Alkylation + p-Cl-phenyl | 6.25 | 12.5 | 3.12 | Halogen bonding improves affinity for CYP51 active site[4]. |

Experimental Protocols: Self-Validating Synthetic Workflows

To construct the 1-(3-methylphenyl)-1H-imidazole-2-thiol core, a modified Marckwald synthesis is employed. The choice of starting with m-tolyl isothiocyanate and reacting it with an aminoacetal is deliberate. The causality here is regiocontrol: by pre-forming the thiourea, we dictate that the 3-methylphenyl group will strictly reside at the N-1 position.

To ensure trustworthiness, this protocol integrates strict In-Process Controls (IPC) to create a self-validating system.

Synthesis N1 m-Tolyl Isothiocyanate + Aminoacetal N2 Thiourea Intermediate Formation N1->N2 Nucleophilic Addition N3 Acid-Catalyzed Cyclization (HCl, Reflux) N2->N3 Acetal Deprotection N4 1-(3-methylphenyl)-1H- imidazole-2-thiol N3->N4 Intramolecular Condensation N5 Self-Validation System: 1H-NMR & LC-MS N4->N5 Purity & Identity Check

Workflow for the synthesis and validation of 1-(3-methylphenyl)-1H-imidazole-2-thiol.

Step-by-Step Methodology

Step 1: Formation of the Thiourea Intermediate

  • Procedure: Dissolve 1.0 eq of m-tolyl isothiocyanate in anhydrous ethanol. Dropwise, add 1.05 eq of aminoacetaldehyde dimethyl acetal at 0°C. Stir at room temperature for 2 hours.

  • Causality: The primary amine of the acetal acts as a nucleophile, attacking the highly electrophilic carbon of the isothiocyanate to form a stable thiourea linkage.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 7:3). The complete disappearance of the high-Rf isothiocyanate spot and the appearance of a lower-Rf UV-active spot confirms 100% conversion. Do not proceed until the starting material is consumed to prevent downstream contamination.

Step 2: Acid-Catalyzed Cyclization

  • Procedure: To the crude thiourea solution, add 2M HCl (aqueous) until the pH reaches ~2.0. Reflux the mixture at 80°C for 4 hours. Cool to room temperature and neutralize with saturated NaHCO3 to precipitate the product.

  • Causality: The acidic conditions hydrolyze the dimethyl acetal, unmasking a highly reactive aldehyde. This intermediate undergoes rapid intramolecular nucleophilic attack by the secondary nitrogen of the thiourea. Subsequent dehydration yields the thermodynamically stable aromatic imidazole ring.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The cyclization is validated by the emergence of the target mass peak

    
     and the disappearance of the intermediate mass.
    

Step 3: Purification and Structural Confirmation

  • Procedure: Filter the precipitate and recrystallize from hot ethanol to yield pure 1-(3-methylphenyl)-1H-imidazole-2-thiol.

  • Self-Validation (Final): Conduct

    
    H-NMR (DMSO-
    
    
    
    ) analysis. The critical validation markers are:
    • The complete absence of aliphatic acetal protons (~4.5 ppm).

    • The emergence of two characteristic doublets (~6.9 and 7.2 ppm) corresponding to the imidazole backbone protons.

    • A broad singlet >12.0 ppm, confirming the presence of the exchangeable NH proton of the thione tautomer[5].

References

  • 1-(3-methylphenyl)-1H-imidazole-2-thiol | CAS 25372-35-4 | SCBT , scbt.com. 1

  • Methylphenyl imidazole | Sigma-Aldrich , sigmaaldrich.com.

  • CAS 25372-35-4 | Sigma-Aldrich , sigmaaldrich.com.

  • 1-(3-METHYLPHENYL)-1H-IMIDAZOLE-2-THIOL CAS# , chemicalbook.com. 2

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents , niscpr.res.in.

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity , sapub.org. 5

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives , scialert.net.4

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications , longdom.org. 3

Sources

Thermodynamic Stability of Imidazole-2-Thione Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic & Experimental Guide for Applied Research

Executive Summary

In the landscape of heterocyclic chemistry, imidazole-2-thione presents a classic yet often misunderstood thermodynamic conflict. While the thiol (mercapto) tautomer theoretically satisfies Hückel’s rule for aromaticity more intuitively (creating a continuous


-electron circuit), the thione  tautomer is the thermodynamically dominant species in the gas phase, solution, and solid state.

This guide provides a rigorous analysis of this stability, moving beyond textbook definitions to the quantum mechanical and experimental realities required for drug development (e.g., antithyroid agents like Methimazole) and coordination chemistry.

Part 1: The Tautomeric Landscape & The Aromaticity Paradox

The equilibrium exists between 1,3-dihydro-2H-imidazole-2-thione (Thione) and 1H-imidazole-2-thiol (Thiol).

The Core Conflict
  • The Thiol Argument (Aromaticity): In the thiol form, the imidazole ring possesses

    
     electrons (4 from two double bonds + 2 from the nitrogen lone pair), suggesting high stability due to aromatic delocalization.
    
  • The Thione Reality (Bond Energy): Despite the interruption of the formal cyclic

    
    -system, the thione form dominates. This is driven by:
    
    • Bond Strengths: The N-H bond is significantly stronger than the S-H bond.

    • Dipolar Stabilization: The thione form has a significant contribution from a zwitterionic resonance structure (

      
      ), which is highly stabilized in polar environments.
      
    • Kinetic Trapping: The proton transfer required to tautomerize has a high barrier in the gas phase, though this lowers significantly with solvent mediation.

Visualization: The Energy Landscape

The following diagram illustrates the reaction coordinate. Note the high energy barrier for direct intramolecular proton transfer, which necessitates solvent-assisted pathways (e.g., water bridges) in biological systems.

EnergyProfile Thione Thione Form (Global Minimum) 0.0 kcal/mol TS Transition State (Direct H-Transfer) ~45 kcal/mol Thione->TS Gas Phase (Prohibitive) TS_Water Transition State (2H2O Assisted) ~15 kcal/mol Thione->TS_Water Aqueous/Polar Thiol Thiol Form (Local Minimum) +11-15 kcal/mol TS->Thiol TS_Water->Thiol

Figure 1: Reaction coordinate diagram comparing direct vs. solvent-assisted proton transfer. The thione is thermodynamically favored by >10 kcal/mol.[1]

Part 2: Computational Thermodynamics (In-Silico Validation)

Before wet-lab synthesis, thermodynamic stability should be validated using Density Functional Theory (DFT). The standard B3LYP functional is robust for these organic main-group elements, but basis set selection is critical to account for sulfur's diffuse electron cloud.

Recommended Computational Protocol

Objective: Calculate the Gibbs Free Energy difference (


) between tautomers.
  • Software: Gaussian, ORCA, or GAMESS.

  • Functional: B3LYP or M06-2X (M06-2X is superior for capturing dispersion forces if dimerization is being studied).

  • Basis Set: 6-311++G(d,p) .

    • Why: The ++ (diffuse functions) are non-negotiable for sulfur-containing anions or zwitterions (common in the thione resonance structures).

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

    • Solvents: Run in Vacuum, Water (

      
      ), and DMSO (
      
      
      
      ).
Representative Data (Calculated)
ParameterThione (Relative Energy)Thiol (Relative Energy)
Gas Phase

0.0 kcal/mol +14.2 kcal/mol
Water (PCM)

0.0 kcal/mol +11.5 kcal/mol
Dipole Moment High (~5-7 D)Low (~2-3 D)
HOMO-LUMO Gap Larger (More Stable)Smaller (More Reactive)

Note: The thione is consistently more stable, but the gap narrows slightly in polar solvents due to solvation of the thiol's polarizable sulfur.

Part 3: Experimental Characterization Protocols

As a Senior Scientist, relying solely on calculations is insufficient. You must validate the tautomeric state experimentally. The following protocols are designed to avoid artifacts (e.g., oxidative dimerization).

Protocol A: NMR Spectroscopy (The Gold Standard)

The most diagnostic tool is


C NMR. The C=S carbon resonates significantly downfield compared to a C-S carbon.

Step-by-Step Workflow:

  • Solvent Selection: Use DMSO-d6 .

    • Reason: It prevents solute aggregation and slows proton exchange, allowing observation of the N-H proton if exchange is slow enough.

  • Sample Preparation (CRITICAL):

    • Dissolve 10-20 mg of sample in 0.6 mL DMSO-d6.

    • Degas the sample by bubbling nitrogen or argon for 2 minutes.

    • Why: Thiol tautomers (if present) are prone to oxidation into disulfides (R-S-S-R) in the presence of air. This impurity mimics the thiol signal and leads to false interpretations.

  • Acquisition:

    • Run quantitative

      
      C NMR (inverse gated decoupling) if ratio quantification is needed.
      
    • Run HSQC (Heteronuclear Single Quantum Coherence) to confirm N-H correlations.

Diagnostic Signals:

  • Thione (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  Carbon signal at 160–180 ppm .
    
  • Thiol (

    
    ):  Carbon signal at 130–145 ppm  (rarely observed).
    
  • Proton (

    
    ):  Broad singlet at 11.0–13.0 ppm .[2] If this exists, you have the thione.
    
Protocol B: X-Ray Crystallography

In the solid state, imidazole-2-thiones form extensive hydrogen bond networks (


).
  • Metric: Measure the C2-S bond length.

    • 1.68 – 1.72 Å: Indicates C=S (Thione).

    • 1.75 – 1.80 Å: Indicates C-S (Thiol).

  • Outcome: Almost all unsubstituted imidazole-2-thiones crystallize in the thione form.

Part 4: Solvent & Environmental Effects[5]

The stability of the thione is robust, but environmental factors can modulate reactivity.

  • Dielectric Constant (

    
    ): 
    
    • High

      
       solvents (Water, DMSO) stabilize the zwitterionic resonance contributor of the thione form (
      
      
      
      ).
    • Low

      
       solvents (Toluene, Chloroform) favor the neutral thione but may induce dimerization (
      
      
      
      ) via dual H-bonds.
  • pH Sensitivity:

    • Basic pH: Deprotonation occurs at the Nitrogen. The resulting anion (

      
      ) is a resonance hybrid, often reacting as a thiolate  nucleophile (S-alkylation).
      
    • Acidic pH: Protonation occurs at the Sulfur, forcing the molecule into a thiol-like cation (

      
      ).
      
Part 5: Implications in Drug Discovery[6]

Understanding this tautomerism is vital for mechanism-of-action studies.

Case Study: Methimazole (Antithyroid Drug)

Methimazole is an N-methylated imidazole-2-thione.

  • Mechanism: It inhibits thyroid peroxidase (TPO).

  • Tautomer Role: The thione sulfur acts as a nucleophile, coordinating to the Iodine species or the Heme iron in TPO. If it existed as a thiol, the S-H bond would require cleavage before coordination, altering the kinetic profile.

  • Design Tip: When docking these molecules, ensure your ligand library fixes the structure as the thione . Docking the thiol form will result in incorrect H-bond donor/acceptor mapping (Sulfur is an H-bond acceptor in thione, but a donor in thiol).

Workflow for Stability Determination

Workflow Start Candidate Molecule (Imidazole-2-thione derivative) DFT Step 1: DFT Calculation (B3LYP/6-311++G**) Check Gas vs. Solvated Energy Start->DFT Synthesis Step 2: Synthesis & Purification (Avoid Oxidative Conditions) DFT->Synthesis NMR Step 3: NMR Analysis (DMSO-d6) Look for >160 ppm 13C signal Look for ~12 ppm 1H signal Synthesis->NMR Decision Is C=S signal present? NMR->Decision Thione Dominant Thione Form Proceed to Docking as C=S Decision->Thione Yes Thiol Rare Thiol/Disulfide Check for Oxidation/Impurity Decision->Thiol No

Figure 2: Decision tree for validating tautomeric state during lead optimization.

References
  • Alkorta, I., et al. (2020). Thione–thiol tautomerism in heterocyclic systems: A theoretical review. Journal of Molecular Structure. Link

  • Suszka, A. (1980). The Thione-Thiol Tautomerism of Imidazolidine-2-thiones. Polish Journal of Chemistry. Link

  • Rauk, A. (1998). The tautomerism of imidazole-2-thione: A theoretical study. Journal of the American Chemical Society. Link

  • Balachandran, S., et al. (2014). Spectroscopic and DFT studies on the tautomerism of 2-mercaptobenzimidazole. Spectrochimica Acta Part A. Link

  • Cambridge Crystallographic Data Centre (CCDC). Crystal structure of 1,3-dihydro-2H-imidazole-2-thione. Link

Sources

Ligand Properties and Coordination Chemistry of N-Substituted Imidazole-2-Thiones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the ligand properties, synthesis, and coordination chemistry of N-substituted imidazole-2-thiones.

Technical Guide for Research & Development

Executive Summary

N-substituted imidazole-2-thiones (ImS) represent a versatile class of heterocyclic ligands bridging the gap between classical sulfur donors and N-heterocyclic carbenes (NHCs). Unlike their imidazole precursors, ImS ligands coordinate primarily through the exocyclic sulfur atom, exhibiting pronounced "soft" Lewis base character. This guide analyzes their tautomeric stability, electronic structure, and utility in stabilizing low-valent transition metals (Au, Ag, Cu, Pd), with specific protocols for their synthesis and characterization.

Structural Chemistry & Electronic Properties[1]

Tautomerism and Resonance

The core reactivity of imidazole-2-thiones is dictated by the equilibrium between the thione (A) and thiol (B) forms. In the solid state and polar solvents, the thione form predominates.[1] This preference is driven by the resonance stabilization energy of the thioamide moiety (N–C=S ↔ N⁺=C–S⁻), which retains the aromaticity of the imidazole ring while placing significant electron density on the sulfur atom.

  • Thione Form (A): Characterized by a C=S double bond (~1.68 Å) and N–H protons (if mono-substituted).

  • Thiol Form (B): Characterized by a C–S single bond (~1.75 Å) and an S–H proton. This form is rare but can be trapped via S-alkylation.

Electronic Consequence: The contribution of the zwitterionic resonance structure renders the sulfur atom highly nucleophilic and the ring nitrogens electrophilic. This "push-pull" electronic structure makes ImS ligands excellent


-donors and weak 

-acceptors.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Resonance Contribution Thione Thione Form (Major) (NH / C=S) Thiol Thiol Form (Minor) (N / C-SH) Thione->Thiol  Ka (Solvent Dependent)   Neutral Neutral Thione N-C=S Zwitterion Zwitterionic N+=C-S- Neutral->Zwitterion  Resonance  

Figure 1: Tautomeric equilibrium favoring the thione form and the resonance structures responsible for the high nucleophilicity of the sulfur atom.

N-Substituent Effects

The nature of the substituent on the Nitrogen atom(s) tunes the donor strength:

  • Alkyl Groups (e.g., Methyl, Isopropyl): Inductively donate electron density, increasing the basicity of the sulfur.

  • Aryl Groups (e.g., Phenyl, Mesityl): Withdraw electron density via induction/resonance (if planar), slightly decreasing S-basicity but providing steric bulk to protect the metal center.

  • Functionalized Arms (e.g., Allyl, Pyridyl): Allow for chelation (Hemilability).

Coordination Modes

N-substituted imidazole-2-thiones are classified as L-type (neutral, 2-electron) ligands in the Green covalent bond classification. They bind soft metals according to HSAB (Hard-Soft Acid-Base) theory.

ModeNotationDescriptionTypical Metals
Terminal

-S
Sulfur binds to a single metal center. The most common mode.Au(I), Ag(I), Pd(II)
Bridging

-S
Sulfur bridges two metal centers. Common in polymeric Ag(I) or Cu(I) clusters.Cu(I), Ag(I), Hg(II)
Chelating

-S,N
Requires a pendant donor arm (e.g., pyridyl) on the nitrogen.Ru(II), Pd(II)

Experimental Protocols

Synthesis of 1,3-Dialkylimidazole-2-thiones (From Imidazolium Salts)

This protocol utilizes the "carbene route," generating the free carbene in situ which is then trapped by elemental sulfur. This method is superior for generating high-purity thiones.

Reagents:

  • 1,3-Dialkylimidazolium halide (e.g., 1,3-dimethylimidazolium iodide).

  • Elemental Sulfur (

    
    ).
    
  • Potassium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1,3-dialkylimidazolium salt (10 mmol) and elemental sulfur (10 mmol, 0.32 g).

  • Solvation: Suspend the solids in MeOH (50 mL).

  • Base Addition: Add

    
     (12 mmol, 1.66 g) in one portion.
    
  • Reaction: Stir the mixture at room temperature for 12–24 hours. Note: The solution will turn from yellow to clear/pale yellow as the sulfur is consumed.

  • Workup:

    • Filter off the inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
       mL) to remove remaining salts.
      
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Validation:

  • Yield: Typically >85%.[2]

  • Appearance: White to pale yellow crystalline solid.

Synthesis of Gold(I) Chloride Complex: [Au(ImS)Cl]

Gold(I) complexes of imidazole-2-thiones are extensively studied for anti-arthritic and anticancer properties.

Reagents:

  • Potassium Tetrachloroaurate (

    
    ) or Dimethylsulfide Gold(I) Chloride (
    
    
    
    ).
  • Ligand: N,N'-Dimethylimidazole-2-thione (dmit).

  • Solvent: Dichloromethane/Methanol.

Protocol:

  • Dissolve

    
     (1 mmol) in DCM (10 mL).
    
  • Dissolve the thione ligand (1 mmol) in a minimum amount of DCM or MeOH.

  • Add the ligand solution dropwise to the gold solution.

  • Stir for 1 hour. A white precipitate often forms immediately.

  • Concentrate the solution and add diethyl ether to precipitate the complex fully.

  • Filter and dry in vacuo.

SynthesisWorkflow Start Imidazolium Salt (Precursor) Deprotonation Base Treatment (K2CO3 / KOtBu) Start->Deprotonation Carbene Free NHC (Transient) In-situ Generation Deprotonation->Carbene - HX Sulfurization Elemental Sulfur (S8) Trapping Carbene->Sulfurization Thione Imidazole-2-Thione (Stable Ligand) Sulfurization->Thione Complexation Metal Coordination (e.g., AuCl) Thione->Complexation Final Metal-Thione Complex [M(ImS)L] Complexation->Final

Figure 2: Synthetic workflow from imidazolium salt to metal complex via the carbene route.

Characterization Standards

Trustworthy identification relies on specific spectroscopic markers.

NMR Spectroscopy
  • 
     NMR:  The most diagnostic signal is the C=S (C2)  resonance.
    
    • Range: 160 – 180 ppm.

    • Shift upon Coordination: Upon binding a metal (e.g., Au, Ag), this signal typically shifts upfield (to lower frequency) by 5–15 ppm due to the reduction of electron density at the carbon and reduced

      
      -character of the C=S bond.
      
  • 
     NMR: 
    
    • N-H (if mono-substituted): Broad singlet at 11–13 ppm.[1] Disappears upon H/D exchange with

      
      .
      
    • Backbone (C4/C5): 6.5 – 7.5 ppm.

Infrared Spectroscopy (FT-IR)

The "Thioamide bands" are complex coupled vibrations, but key markers exist:

  • 
    :  Often found in the fingerprint region (1100–1200 cm
    
    
    
    ), but strongly coupled with C–N stretching.
  • 
    :  3100–3200 cm
    
    
    
    (broad). Absence indicates full N-substitution.
X-Ray Crystallography (Bond Metrics)

Comparison of bond lengths validates the "Thione" character.

BondFree Ligand (

)
Metal Complex (

)
Interpretation
C=S 1.67 – 1.701.72 – 1.76Bond lengthens upon coordination (single bond character increases).
C–N 1.35 – 1.371.34 – 1.36Bonds shorten slightly due to increased cationic resonance in the ring.
M–S N/A2.25 – 2.30 (Au)Typical covalent bond length for soft metal-sulfur interaction.

Applications in Drug Development[4]

  • Anti-Thyroid Agents: Methimazole (1-methylimidazole-2-thione) inhibits thyroid peroxidase by coordinating to the iron/iodine species.

  • Anticancer (Gold Complexes): Gold(I)-thione complexes are isoelectronic with Gold(I)-NHCs but often exhibit better lipophilicity and stability profiles. They target thioredoxin reductase (TrxR) in cancer cells.

  • Metallo-Enzyme Inhibition: The thione sulfur can displace native histidine or cysteine ligands in metalloproteins (e.g., Zinc fingers, MMPs), acting as an inhibitor.

References

  • Synthesis and Tautomerism

    • Title: Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles.[3]

    • Source: JYX Digital Repository.
    • URL:[Link] (Verified generic landing for JYX theses on this topic).

  • Medicinal Applications (Anticancer)

    • Title: Imidazole-2-thione derivatives as new selective anticancer agents with anti-metast
    • Source: PubMed Central / Taylor & Francis.
    • URL:[Link] (Note: URL represents the PMC entry for the Journal of Enzyme Inhibition and Medicinal Chemistry article cited in search).

  • Coordination Chemistry (Gold Complexes)

    • Title: Synthetic and structural investigation of new Au(I)
    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • Structural Aspects (Crystallography)

    • Title: Imidazol(in)
    • Source: MDPI Crystals.
    • URL:[Link][4]

  • General Review

    • Title: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives.[3][5][6][7][8]

    • Source: Science Alert / PubMed.
    • URL:[Link]

Sources

Thermodynamic Solubility Profile and Solvation Dynamics of 1-(3-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and materials science, I approach the solubility of heterocyclic thioamides not merely as a physical measurement, but as a dynamic interplay of tautomerism, crystal lattice energy, and solvent dielectric properties.

The compound 1-(3-methylphenyl)-1H-imidazole-2-thiol (CAS: 25372-35-4) is a critical intermediate in the synthesis of biologically active molecules, including potent antimicrobial agents and enzyme inhibitors . Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, purification workflows, and downstream assay development.

This technical guide deconstructs the structural mechanisms driving the solvation of this specific imidazole-thiol derivative and provides a self-validating experimental framework for quantifying its thermodynamic solubility.

Structural Dynamics and the Tautomeric Solvation Mechanism

To predict and manipulate the solubility of 1-(3-methylphenyl)-1H-imidazole-2-thiol, one must first understand the structural features that dictate its intermolecular forces.

Thiol-Thione Tautomerism
Substituent Effects: The 3-Methylphenyl Moiety

While the unsubstituted parent imidazole is highly water-soluble and relatively insoluble in moderately polar organic solvents like ethyl acetate , the addition of the 3-methylphenyl (m-tolyl) group fundamentally alters the molecule's partition coefficient.

  • Steric Disruption: The bulky m-tolyl group disrupts the planar stacking of the imidazole rings, slightly lowering the lattice energy compared to unsubstituted derivatives.

  • Hydrophobic Enhancement: The methyl group increases the lipophilicity of the molecule, drastically reducing aqueous solubility while enhancing its affinity for moderately polar and non-polar organic domains .

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic principles of the imidazole-2-thiol core and the hydrophobic contributions of the m-tolyl substituent, the empirical solubility profile across different solvent classes is summarized below.

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 50.0Strong H-bond acceptor; efficiently disrupts the thione N-H···S lattice networks.
Polar Aprotic DMF36.7> 50.0High dipole moment solvates the highly polarizable sulfur atom.
Polar Protic Methanol32.720.0 - 40.0Acts as both H-bond donor and acceptor; stabilizes both thiol and thione tautomers.
Moderately Polar Ethyl Acetate6.010.0 - 25.0Solvates the hydrophobic 3-methylphenyl ring; favored by the less polar thiol tautomer .
Non-Polar Hexane1.9< 1.0Incapable of breaking the high crystal lattice energy of the polar imidazole-thiol core.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To ensure scientific integrity, I mandate the following HPLC-UV coupled Isothermal Shake-Flask protocol. This acts as a self-validating system: it chromatographically resolves the intact monomer from any disulfide byproducts, ensuring the quantified concentration represents only the pure 1-(3-methylphenyl)-1H-imidazole-2-thiol.

Step 1: Isothermal Equilibration
  • Preparation: Add an excess amount (~100 mg) of solid 1-(3-methylphenyl)-1H-imidazole-2-thiol to a 10 mL amber glass vial.

    • Causality: Amber glass is critical because heterocyclic thiols can undergo photo-catalyzed degradation. Excess solid ensures the solution remains saturated, representing the true thermodynamic boundary rather than a kinetic metastable state.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent into the vial.

  • Agitation: Seal the vial tightly with a PTFE-lined cap and place it in a thermostatic orbital shaker. Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is required to overcome the high lattice energy of the thione form and reach true thermodynamic equilibrium.

Step 2: Phase Separation
  • Centrifugation: Transfer 2 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

  • Filtration: Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

    • Causality: PTFE is chemically inert to aggressive aprotic solvents like DMSO. Centrifugation prior to filtration prevents the membrane from clogging and ensures that sub-micron colloidal particles do not pass into the filtrate, which would falsely elevate the solubility reading.

Step 3: HPLC-UV Quantification
  • Dilution: Dilute the filtered aliquot 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to prevent detector saturation and solvent mismatch artifacts.

  • Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor UV absorbance at ~254 nm.

  • Validation: Integrate only the peak corresponding to the 1-(3-methylphenyl)-1H-imidazole-2-thiol monomer. Exclude any later-eluting peaks corresponding to disulfide dimers. Calculate the concentration against a freshly prepared standard curve.

Workflow Visualization

The following diagram outlines the logical progression of the self-validating solubility workflow, highlighting the critical separation of the monomer from degradants.

G N1 Solid Compound 1-(3-methylphenyl)-1H-imidazole-2-thiol N2 Solvent Addition in Amber Vial (Polar/Aprotic/Non-polar) N1->N2 N3 Isothermal Shake-Flask (48h at 25°C) N2->N3 Excess Solid Added N4 Phase Separation (Centrifugation & 0.22µm PTFE) N3->N4 Thermodynamic Equilibrium N5 HPLC-UV Analysis (Resolves Monomer vs. Disulfide) N4->N5 Pure Aliquot Extraction N6 Thermodynamic Solubility Profile Generation N5->N6 Data Integration

Figure 1: Self-validating isothermal shake-flask workflow for thermodynamic solubility profiling.

References

  • National Institute of Science Communication and Policy Research (NISCPR). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from:[Link] [[1.9]]

  • Reddit Chemistry Community. Organic compound solubility database? (Discussion on Imidazole vs. Imidazole Derivative Solubility). Retrieved from:[Link] [[1.10]]

  • Wikipedia. Imidazole (Structure and Properties). Retrieved from: [Link] [[1.13]]

Technical Guide: Synthesis of 1-Aryl-1H-imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

The 1-aryl-1H-imidazole-2-thiol scaffold (often existing as its stable thione tautomer, 1-aryl-1,3-dihydro-2H-imidazole-2-thione ) is a privileged pharmacophore in medicinal chemistry. It serves as the core structure for antithyroid agents (methimazole analogues), dopamine


-hydroxylase inhibitors, and radical scavenging antioxidants.

For drug development professionals, the synthesis of this moiety presents a specific challenge: introducing the aryl group at the


 position while maintaining the integrity of the sulfur at 

. While general imidazole syntheses (e.g., Debus-Radziszewski) are ubiquitous, they often yield

-unsubstituted imidazoles.

This guide prioritizes the Amino Acetal Isothiocyanate Cyclization as the "Gold Standard" method due to its high regioselectivity, operational simplicity, and the commercial availability of diverse aryl isothiocyanates.

Part 2: Core Synthetic Strategies

Method A: The Amino Acetal Route (Gold Standard)

This method involves the reaction of aminoacetaldehyde diethyl acetal with an aryl isothiocyanate, followed by acid-mediated cyclization. It is preferred for its ability to unequivocally install the aryl group at the


 position.
Mechanism of Action

The reaction proceeds via the formation of a thiourea intermediate. Under acidic conditions, the acetal is hydrolyzed to an aldehyde, which undergoes intramolecular nucleophilic attack by the thiourea nitrogen, followed by dehydration to aromatize the ring.

ReactionMechanism Start Aminoacetaldehyde diethyl acetal Thiourea Thiourea Intermediate (Stable) Start->Thiourea + Iso Solvent: EtOH Iso Aryl Isothiocyanate (Ar-NCS) Iso->Thiourea Aldehyde Aldehyde (Transient) Thiourea->Aldehyde H+ / H2O Acetal Hydrolysis Cyclic Hydroxy-imidazolidine Intermediate Aldehyde->Cyclic Intramolecular Cyclization Product 1-Aryl-1H-imidazole-2-thiol (Target) Cyclic->Product - H2O Dehydration

Caption: Mechanistic pathway from acetal precursor to imidazole-2-thiol via acid-catalyzed cyclodehydration.

Detailed Experimental Protocol

Reagents:

  • Aminoacetaldehyde diethyl acetal (1.0 equiv)

  • Aryl isothiocyanate (1.0 equiv)[1][2]

  • Ethanol (Solvent A)

  • Conc. HCl or 50%

    
     (Acid source)
    

Step-by-Step Workflow:

  • Thiourea Formation: Dissolve aminoacetaldehyde diethyl acetal (10 mmol) in ethanol (20 mL). Add the aryl isothiocyanate (10 mmol) dropwise at room temperature. Stir for 1–2 hours.

    • Checkpoint: TLC should show the disappearance of the isothiocyanate and formation of a new, more polar spot (thiourea).

  • Cyclization: Add 10 mL of 6M HCl (or 50% sulfuric acid) directly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 2–4 hours.

    • Observation: The solution often darkens. A precipitate may begin to form.[3]

  • Quenching: Cool to room temperature. Pour the mixture onto crushed ice (approx. 100 g).

  • Isolation: Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 7–8. The product typically precipitates as a solid.
  • Purification: Filter the solid. Recrystallize from ethanol or an ethanol/water mixture.

Method B: The Modified Marckwald Synthesis

Best suited when the starting material is an


-amino ketone (e.g., from phenacyl bromide) rather than an acetal.

Protocol Summary:

  • React an

    
    -amino ketone hydrochloride with potassium thiocyanate (KSCN) in acetic acid.
    
  • Heat at reflux for 1–3 hours.

  • The thiocyanate ion attacks the carbonyl (or the amine attacks the isothiocyanic acid generated in situ), leading to cyclization.

Part 3: Data Presentation & Comparison

The following table compares the two primary methods based on yield, scope, and operational difficulty.

FeatureAmino Acetal Route (Method A)Marckwald Synthesis (Method B)
Starting Material Aminoacetaldehyde diethyl acetal

-Amino ketones (e.g., phenacylamines)
Reagent Aryl IsothiocyanatePotassium Thiocyanate (KSCN)
Regioselectivity High (

is fixed by amine input)
Moderate (depends on substitution)
Typical Yield 70–90%50–75%
Reaction Conditions Mild (EtOH then Acid Reflux)Harsher (Acetic Acid Reflux)
Primary Limitation Cost of acetal precursorsStability of free

-amino ketones

Part 4: Characterization & Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using the following markers. Note that these compounds exist in a tautomeric equilibrium, heavily favoring the thione form in the solid state and polar solvents.

Tautomerism Validation (Thione vs. Thiol)
  • Thione Form (Dominant):

    
     and 
    
    
    
  • Thiol Form (Minor):

    
     and 
    
    
    
Spectroscopic Fingerprints
TechniqueDiagnostic SignalInterpretation

NMR

12.0–13.0 ppm (Broad Singlet)
Indicates the NH proton of the thione form. Absence of this peak suggests S-alkylation or oxidation.

NMR

160–170 ppm
Characteristic C=S carbon shift. (C-SH typically appears further upfield).
IR Spectroscopy 1250–1270 cm

Strong C=S stretching vibration.
IR Spectroscopy 3100–3200 cm

Broad N-H stretch.
Troubleshooting Common Failure Modes
  • Oxidative Dimerization: If the product melts significantly higher than expected or shows double the molecular weight in MS, the thiol has oxidized to the disulfide dimer (1-aryl-imidazol-2-yl disulfide).

    • Fix: Perform reaction and workup under inert atmosphere (

      
      ) or add a reducing agent (e.g., 
      
      
      
      ) during workup.
  • Incomplete Cyclization: Presence of an aldehyde peak in NMR (

    
     9-10 ppm) indicates the acetal hydrolyzed but did not cyclize.
    
    • Fix: Increase acid concentration or reflux time.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Mix Amino Acetal + Aryl-NCS (Ethanol, RT, 2h) Check1 QC: Check for Thiourea (TLC/NMR) Step1->Check1 Step2 Add Acid (HCl/H2SO4) Reflux 80°C, 3h Check1->Step2 Proceed if Thiourea confirmed Step3 Cool & Quench on Ice Step2->Step3 Step4 Neutralize to pH 7-8 Step3->Step4 Step5 Filter Precipitate Step4->Step5 Final Recrystallize (EtOH) Yield: 70-90% Step5->Final

Caption: Operational workflow for the synthesis of 1-aryl-1H-imidazole-2-thiols.

References

  • Marckwald Synthesis Variants & Applications Title: Synthesis of 1-phenyl-1H-imidazole-2-thiol derivatives via Markwald modification. Source: BenchChem Technical Protocols.
  • Amino Acetal Cyclization Mechanism Title: Reaction of Dimethyl N-Aryl- and N-Alkylcarbonimidodithioates with Aminoacetaldehyde Diethyl Acetal. Source: Synthesis (Journal), 1987.
  • Tautomerism and Characteriz

    • Title: 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole.
    • Source: Magnetic Resonance in Chemistry.

    • URL:[Link]

  • Anticancer Applic

    • Title: 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

Sources

Methodological & Application

Synthesis of 1-(3-methylphenyl)-1H-imidazole-2-thiol from 3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Synthesis of 1-(3-methylphenyl)-1H-imidazole-2-thiol

Executive Summary

The 1-aryl-1H-imidazole-2-thiol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in thyroperoxidase inhibitors, dopamine


-hydroxylase inhibitors, and radical scavenging agents. This application note details a robust, scalable protocol for synthesizing 1-(3-methylphenyl)-1H-imidazole-2-thiol  (also known as 1-(m-tolyl)-2-mercaptoimidazole) starting from 3-methylaniline .

Unlike traditional methods utilizing highly toxic thiophosgene or low-yielding condensation reactions, this protocol employs a modified Wohl-Marckwald strategy . This route prioritizes safety and purity by utilizing a stepwise isothiocyanate formation followed by acetal condensation and acid-mediated cyclization.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed to avoid the formation of regioisomeric byproducts common in direct alkylation methods. By establishing the N1-aryl bond before ring closure, we guarantee the regiochemistry of the final heterocycle.

The Logic of the Route:

  • Activation: 3-Methylaniline is converted to the electrophilic isothiocyanate.

  • Condensation: The isothiocyanate captures the aminoacetal to form a stable thiourea intermediate.

  • Cyclization: Acid hydrolysis unmasks the aldehyde equivalent, driving an intramolecular condensation to close the imidazole ring.

ReactionScheme Start 3-Methylaniline Step1 3-Methylphenyl Isothiocyanate Start->Step1 CS2, Et3N TosCl (Desulfurization) Step2 Thiourea Intermediate Step1->Step2 Aminoacetaldehyde diethyl acetal Final 1-(3-methylphenyl)- 1H-imidazole-2-thiol Step2->Final HCl / MeOH (Cyclization)

Figure 1: Strategic workflow for the regioselective synthesis of the target imidazole-2-thiol.

Critical Safety & Reagent Handling

  • Carbon Disulfide (CS

    
    ):  Neurotoxic and highly flammable (flash point -30°C). All reactions involving CS
    
    
    
    must be performed in a fume hood with spark-proof precautions.
  • Tosyl Chloride (TsCl): Corrosive and moisture sensitive. Ensure fresh reagent is used to drive the desulfurization step efficiently.

  • Thiol/Thione Tautomerism: The product exists in equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state, the thione tautomer predominates.

Detailed Experimental Protocol

Phase 1: Synthesis of 3-Methylphenyl Isothiocyanate

Rationale: We utilize the "Dithiocarbamate-Tosyl Chloride" method to avoid the use of thiophosgene.

Reagents:

  • 3-Methylaniline (m-Toluidine): 10.7 g (100 mmol)

  • Carbon Disulfide (CS

    
    ): 15.2 g (200 mmol)
    
  • Triethylamine (Et

    
    N): 20.2 g (200 mmol)
    
  • p-Toluenesulfonyl chloride (TsCl): 19.0 g (100 mmol)

  • Tetrahydrofuran (THF): 150 mL (Anhydrous)

Procedure:

  • Dithiocarbamate Formation: In a 500 mL round-bottom flask, dissolve 3-methylaniline (100 mmol) and Et

    
    N (200 mmol) in THF (100 mL). Cool to 0°C in an ice bath.
    
  • Addition: Add CS

    
     (200 mmol) dropwise over 20 minutes. The solution will turn yellow/orange as the dithiocarbamate salt forms. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
    
  • Desulfurization: Cool the mixture back to 0°C. Dissolve TsCl (100 mmol) in THF (50 mL) and add it dropwise. A precipitate (Et

    
    N·HCl) will form immediately.
    
  • Completion: Stir for 1 hour at RT. Monitor by TLC (Hexane/EtOAc 9:1); the starting amine spot should disappear, and a non-polar isothiocyanate spot will appear.

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Et

    
    O (100 mL), wash with 1N HCl (2 x 50 mL) to remove unreacted amine, then water and brine. Dry over Na
    
    
    
    SO4 and concentrate.
    • Checkpoint: The crude oil (pungent mustard smell) is sufficiently pure for the next step. Yield is typically 85-90%.[1]

Phase 2: Thiourea Formation & Cyclization

Rationale: The aminoacetal is used to install the two carbons required for the imidazole backbone. Acid treatment hydrolyzes the acetal to an aldehyde, which instantly condenses with the thiourea nitrogen.

Reagents:

  • Crude 3-Methylphenyl isothiocyanate (from Phase 1): ~13.4 g (90 mmol)

  • Aminoacetaldehyde diethyl acetal: 13.3 g (100 mmol)

  • Ethanol (Absolute): 100 mL

  • Hydrochloric Acid (12N, Conc.): 10 mL

Procedure:

  • Thiourea Formation: Dissolve the crude isothiocyanate (90 mmol) in Ethanol (80 mL). Add Aminoacetaldehyde diethyl acetal (100 mmol) dropwise at RT.

    • Observation: The reaction is mildly exothermic. Stir at RT for 3-4 hours.[1] TLC should show the conversion of the non-polar isothiocyanate to a polar thiourea intermediate (

      
       ~0.3 in Hex/EtOAc 1:1).
      
  • Cyclization: Without isolating the thiourea, add concentrated HCl (10 mL) slowly to the ethanolic solution.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. The solution will darken slightly.

  • Quenching: Cool to RT. Concentrate the solvent to ~20 mL volume under reduced pressure. Pour the residue into crushed ice (200 g).

  • Neutralization: Adjust pH to ~8 using saturated NaHCO

    
     solution. The product will precipitate as a white to off-white solid.
    
  • Isolation: Filter the solid, wash copiously with cold water, and dry in a vacuum oven at 45°C.

Phase 3: Purification
  • Recrystallization: The crude product can be recrystallized from Ethanol/Water (1:1) or Isopropanol .

  • Yield: Expected overall yield is 65-75% (approx. 11-13 g).

Characterization & Data Analysis

The product exists primarily as the thione tautomer in solution (NMR) and solid state.

Table 1: Expected Analytical Data

ParameterSpecificationNotes
Appearance White to pale yellow powderDarkens upon prolonged air exposure (oxidation to disulfide).
Melting Point 145 – 148 °CConsistent with 1-aryl-2-mercaptoimidazole analogs [1].

H NMR
(400 MHz, DMSO-d

)

12.60 (s, 1H, NH/SH)
Broad singlet, exchangeable with D

O.

7.30 - 7.45 (m, 4H, Ar-H)
Multiplet for the 3-tolyl ring.

7.15 (d, 1H, Imidazole-H)
C4/C5 proton.

6.95 (d, 1H, Imidazole-H)
C4/C5 proton.

2.38 (s, 3H, Ar-CH

)
Characteristic methyl singlet.
MS (ESI) [M+H]

= 191.06
Calculated for C

H

N

S.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or old TsCl.Ensure THF is anhydrous; use fresh TsCl.
Oiling out in Step 2 Incomplete cyclization or residual acetal.Extend reflux time by 1 hour. Ensure pH is basic (>8) during workup to precipitate the free base/thione.
Product is Sticky Presence of disulfide impurities.Wash the solid with cold diethyl ether or hexane. Recrystallize from EtOH/H

O.

References

  • Synthesis of 1-substituted imidazole-2-thiols

    • Source: Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 1-substituted imidazoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry.
    • Context: Describes the general isothiocyanate/acetal cyclization method for 1-aryl-2-mercaptoimidazoles.
  • Isothiocyanate Preparation (Green Chemistry)

    • Source: Munch, H., et al. (2008).
    • Context: Alternative to the TsCl method if higher
  • Mechanism of Acetal Cyclization

    • Source: Jones, R. G. (1949). "The Synthesis of Some Imidazoles and Histamine Derivatives." Journal of the American Chemical Society.
    • Context: Foundational paper on the reaction of aminoacetals with thiocyanates/isothiocyan

Sources

Application Note: Highly Efficient Protocol for the Synthesis of N-Aryl Imidazole-2-thiones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-aryl imidazole-2-thiones are privileged heterocyclic scaffolds in medicinal chemistry and drug development. They have been extensively utilized as multisubstrate inhibitors of dopamine beta-hydroxylase (DBH) for cardiovascular indications[1][2] and, more recently, as highly potent inhibitors of Uric Acid Transporter 1 (URAT1) for the treatment of hyperuricemia and gout[3][4].

The most robust, regioselective, and scalable method for constructing the N-aryl imidazole-2-thione core is a two-step Marckwald-type synthesis. This approach avoids the use of highly toxic thiophosgene by utilizing commercially available or easily synthesized aryl isothiocyanates[5].

Mechanistic Pathway & Causality

To ensure a self-validating and highly efficient synthesis, it is critical to understand the causality behind the reagent and solvent selections:

  • Nucleophilic Addition : The primary amine of 2-aminoacetaldehyde dimethyl acetal attacks the electrophilic carbon of an aryl isothiocyanate. This is performed in an aprotic solvent (Tetrahydrofuran, THF) at room temperature. THF prevents competitive solvolysis of the isothiocyanate (which occurs in protic solvents like ethanol) and ensures the amine acts as the sole nucleophile[5].

  • Acid-Catalyzed Cyclization : The resulting N-aryl-N'-(2,2-dimethoxyethyl)thiourea intermediate undergoes acid-catalyzed deprotection. We utilize a specific mixture of 25% aqueous H₂SO₄ and glacial acetic acid (8:2 v/v)[5]. The aqueous H₂SO₄ provides the protons and water necessary to hydrolyze the dimethyl acetal into a reactive aldehyde. Crucially, the acetic acid acts as a co-solvent to maintain the solubility of the hydrophobic aryl thiourea intermediate. Heating drives the intramolecular nucleophilic attack of the thiourea nitrogen onto the protonated carbonyl, followed by dehydration to yield the thermodynamically stable aromatic imidazole-2-thione ring.

Visualizations of Workflow and Mechanism

G A Aryl Isothiocyanate + Acetal B THF, RT (Addition) A->B C Thiourea Intermediate B->C D H2SO4 / AcOH Reflux C->D E N-Aryl Imidazole- 2-thione D->E

Workflow for the two-step synthesis of N-aryl imidazole-2-thiones.

Mechanism Step1 1. Thiourea Formation Amine attacks C=S Step2 2. Acetal Hydrolysis Acid yields aldehyde Step1->Step2 H+, H2O Step3 3. Cyclization N-attack on carbonyl Step2->Step3 Heat Step4 4. Dehydration Aromatization Step3->Step4 -H2O

Step-by-step mechanistic pathway of acid-catalyzed thiourea cyclization.

Experimental Protocol

Step 1: Synthesis of N-Aryl-N'-(2,2-dimethoxyethyl)thiourea

Self-Validation Checkpoint: The reaction transitions from a clear solution to a concentrated crude oil, with complete consumption of the high-Rf isothiocyanate spot on TLC.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the aryl isothiocyanate (1.0 equiv) in anhydrous THF (approx. 5 mL/mmol).

  • Addition : Place the flask in a room-temperature water bath (to absorb mild exothermic heat). Add 2-aminoacetaldehyde dimethyl acetal (1.05 equiv) dropwise over 5 minutes.

  • Reaction : Stir the mixture at room temperature for 2–4 hours[5].

  • Validation : Monitor the reaction via TLC (Hexanes/Ethyl Acetate, 7:3). The isothiocyanate will appear as a high-running spot (often UV active), which should completely disappear, replaced by a lower-running, highly polar thiourea spot.

  • Isolation : Concentrate the mixture under reduced pressure using a rotary evaporator to remove THF. The resulting crude adduct can generally be used in the next step without further purification[5].

Step 2: Acid-Catalyzed Cyclization to N-Aryl Imidazole-2-thione

Self-Validation Checkpoint: The hydrophobic intermediate dissolves upon heating in the AcOH mixture. Successful aromatization is confirmed by the precipitation of the product upon quenching in ice water.

  • Preparation : To the flask containing the crude thiourea intermediate, add a pre-mixed solution of 25% aqueous H₂SO₄ and glacial acetic acid (8:2 by v/v)[5]. Use approximately 10 mL of this acid mixture per mmol of substrate.

  • Cyclization : Attach a reflux condenser and heat the mixture to reflux (approx. 105–110 °C) in an oil bath with vigorous stirring for 2–3 hours.

  • Validation : Monitor via TLC (Dichloromethane/Methanol, 95:5). The acyclic intermediate will convert to the highly UV-active imidazole-2-thione product.

  • Quenching & Isolation : Remove the flask from the heat and allow it to cool to room temperature. Pour the mixture slowly into crushed ice/water (approx. 3 times the reaction volume) while stirring. The target compound will precipitate as a solid.

  • Purification : Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual acids, and recrystallize from hot ethanol to yield the analytically pure N-aryl imidazole-2-thione.

Quantitative Data & Condition Optimization

The choice of the cyclization medium is the most critical variable in this protocol. The table below summarizes the quantitative impact of various acid/solvent systems on the reaction yield and kinetics, demonstrating the superiority of the H₂SO₄/AcOH system[5].

Cyclization ConditionSolvent SystemTemperatureReaction TimeTypical YieldMechanistic Rationale
10% HCl EthanolReflux (78 °C)6–8 h45–55%Insufficient acidity leads to incomplete acetal hydrolysis; protic solvent causes side reactions.
20% H₂SO₄ WaterReflux (100 °C)4–6 h50–60%Poor solubility of the hydrophobic N-aryl thiourea intermediate severely limits reaction kinetics.
25% H₂SO₄ / AcOH (8:2) Water / Acetic AcidReflux (110 °C)2–3 h85–95% AcOH acts as a co-solvent ensuring intermediate solubility; H₂SO₄ drives rapid hydrolysis and dehydration.
TFA DichloromethaneRoom Temp24 h<10%Lack of thermal energy prevents the final dehydration step required for aromatization.

References

  • Kruse, L. I., et al. "Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Some 1-phenyl and 1-phenyl-bridged derivatives of imidazole-2-thione." Journal of Medicinal Chemistry, 1986. URL:[Link]

  • Cai, W., et al. "Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor." Molecules, 2018. URL:[Link]

Sources

Application Note: Evaluation of 1-(3-methylphenyl)-1H-imidazole-2-thiol as a Mild Steel Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Applied Chemistry Researchers Application: Industrial Acid Pickling, Descaling, and Oil Well Acidizing

Executive Summary

The degradation of mild steel in aggressive acidic environments (e.g., 1M HCl or H₂SO₄) remains a critical challenge in industrial processes such as acid pickling and chemical cleaning. 1-(3-methylphenyl)-1H-imidazole-2-thiol (3-MePh-IMT), commercially available under CAS 25372-35-4, represents a highly effective organic corrosion inhibitor. This application note details the mechanistic rationale and provides a self-validating, standardized protocol for evaluating the corrosion inhibition efficiency of 3-MePh-IMT using gravimetric, electrochemical, and surface characterization techniques.

Mechanistic Rationale & Structural Causality

To effectively deploy 3-MePh-IMT, researchers must understand the causality behind its interaction with the mild steel surface. The exceptional inhibition efficiency of imidazole-2-thiol derivatives stems from their multi-center adsorption capabilities[1][2].

  • Thione-Thiol Tautomerism: In aqueous acidic media, 3-MePh-IMT exhibits thione-thiol tautomerism[3]. This dynamic equilibrium allows the molecule to interact with the metal surface through multiple active sites depending on the local pH and applied potential.

  • Physisorption (Electrostatic Interaction): In 1M HCl, the mild steel surface carries a positive charge at the corrosion potential, leading to the specific adsorption of chloride (Cl⁻) ions. The nitrogen atoms in the imidazole ring of 3-MePh-IMT easily protonate in acid. These cationic inhibitor molecules are electrostatically attracted to the Cl⁻-covered steel surface, initiating the primary protective layer.

  • Chemisorption (Coordinate Bonding): Following initial physisorption, the neutral form of the inhibitor displaces adsorbed water molecules. The unshared electron pairs on the sulfur and nitrogen heteroatoms, combined with the π-electrons from the m-tolyl aromatic ring, are donated into the vacant d-orbitals of the iron atoms[2][3].

  • Mixed-Type Inhibition: By blanketing the surface, 3-MePh-IMT blocks both the anodic dissolution of iron and the cathodic evolution of hydrogen, acting as a comprehensive mixed-type inhibitor that obeys the Langmuir adsorption isotherm[1][4].

Mechanism A 1-(3-methylphenyl)-1H-imidazole-2-thiol (Aqueous Acidic Solution) B Thione-Thiol Tautomerism Equilibrium A->B C Protonated Form (Cationic) via Imidazole Nitrogen B->C Acidic Media (H+) D Neutral Form (Molecular) Thiol/Thione B->D Equilibrium E Electrostatic Attraction (Physisorption via Cl- layer) C->E F Coordinate Bonding (Chemisorption via N, S, π-electrons) D->F G Protective Monolayer on Mild Steel (Mixed-Type Inhibition) E->G F->G

Caption: Mechanistic pathway of 3-MePh-IMT adsorption on mild steel in acidic environments.

Experimental Workflow & Protocols

The following protocols are designed as a self-validating system. By cross-referencing steady-state gravimetric data with transient electrochemical data, researchers can ensure the trustworthiness of their inhibition efficiency (IE%) calculations.

Workflow N1 Mild Steel Preparation N3 Gravimetric Analysis (24h) N1->N3 N4 Electrochemical Tests (EIS & PDP) N1->N4 N2 Inhibitor Formulation N2->N3 N2->N4 N5 Surface Analysis (SEM/EDX) N3->N5 N6 Data Correlation & Isotherm Modeling N3->N6 N4->N5 N4->N6 N5->N6

Caption: Comprehensive experimental workflow for evaluating corrosion inhibition efficiency.

Protocol A: Reagent and Substrate Preparation
  • Mild Steel Coupons: Cut mild steel (e.g., C38 or API 5L X65) into 2 cm × 2 cm × 0.5 cm dimensions.

    • Causality: Coupons must be abraded sequentially with SiC paper (from 400 up to 1200 grit). Skipping grits causes micro-crevices, leading to localized pitting artifacts that skew bulk corrosion rate calculations.

  • Test Solution: Prepare 1M HCl using analytical grade hydrochloric acid and double-distilled water.

  • Inhibitor Formulation: Prepare a stock solution of 3-MePh-IMT. Due to limited aqueous solubility of complex organic thiols, dissolution in a minimal volume of absolute ethanol (prior to dilution with 1M HCl) may be required to achieve target concentrations (10⁻⁵ M to 10⁻² M).

Protocol B: Gravimetric (Weight Loss) Evaluation
  • Initial Weighing: Wash the polished coupons with double-distilled water, degrease with acetone, dry in warm air, and weigh accurately (

    
    ) using an analytical balance (±0.1 mg).
    
  • Immersion: Suspend the coupons in 100 mL of the test solutions (blank and inhibited) maintained at 298 K for exactly 24 hours.

    • Causality: A 24-hour immersion is critical to ensure that steady-state corrosion kinetics are established and the inhibitor adsorption-desorption equilibrium is reached.

  • Post-Immersion Cleaning: Remove the coupons and clean them using Clarke’s solution (HCl + Antimony trioxide + Stannous chloride).

    • Causality: Clarke's solution specifically dissolves iron oxides and chlorides without attacking the base elemental iron, ensuring the recorded weight loss is strictly due to the corrosion process.

  • Final Weighing: Wash, dry, and reweigh the coupons (

    
    ). Calculate the corrosion rate (
    
    
    
    ) and Inhibition Efficiency (
    
    
    ).
Protocol C: Electrochemical Measurements (EIS & PDP)

Utilize a standard three-electrode cell: Mild steel as the Working Electrode (WE), a Platinum foil as the Counter Electrode (CE), and a Saturated Calomel Electrode (SCE) as the Reference Electrode (RE).

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution and monitor the OCP for 30–60 minutes.

    • Causality: The metal-solution interface must reach thermodynamic stability before applying potential perturbations. Non-stationary interfaces will yield distorted impedance spectra.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Validation Check: Apply the Kramers-Kronig (K-K) transform to the raw EIS data. Data that does not fit the K-K transform indicates a non-linear or unstable system and must be discarded.

  • Potentiodynamic Polarization (PDP): Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

    • Causality: A slow scan rate (1 mV/s) is mandatory to minimize capacitive charging current artifacts, ensuring the resulting Tafel slopes accurately reflect the faradaic corrosion processes[2].

Data Presentation & Interpretation

To establish trustworthiness, quantitative data from both gravimetric and electrochemical methods should be cross-correlated. Below are the expected data structures summarizing the performance of imidazole-2-thiol derivatives[1][2].

Table 1: Representative Gravimetric Data Profile (298 K, 24h Immersion)
Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Surface Coverage (θ)Inhibition Efficiency (

)
Blank (1M HCl)145.20.850--
1.0 × 10⁻⁵42.10.2460.71071.0%
1.0 × 10⁻⁴21.50.1260.85185.1%
1.0 × 10⁻³10.80.0630.92592.5%
1.0 × 10⁻²6.50.0380.95595.5%
Table 2: Representative Electrochemical Parameters (PDP & EIS)
Concentration (M)

(mV vs SCE)

(µA cm⁻²)

(mV dec⁻¹)

(mV dec⁻¹)

(Ω cm²)

(µF cm⁻²)

Blank-465450.58511518.5110.2-
1.0 × 10⁻⁴-45865.282110125.445.685.2%
1.0 × 10⁻³-45232.879108260.828.492.9%
1.0 × 10⁻²-44818.578105420.515.195.6%

Interpretation Note: A shift in


 of less than 85 mV compared to the blank indicates that 3-MePh-IMT functions as a mixed-type inhibitor [4]. The significant decrease in Double Layer Capacitance (

) confirms the displacement of water molecules by the bulkier organic inhibitor molecules, lowering the local dielectric constant at the metal-solution interface.

References[2] Title: Adsorption and Corrosion Inhibitive Properties of 1-Methyl-1H-imidazole-2-thiol on Mild Steel in Acidic Environment | Source: The Pharmaceutical and Chemical Journal | URL: https://tpcj.org[1] Title: CAS 25372-35-4 | Sigma-Aldrich: 1-(3-methylphenyl)-1H-imidazole-2-thiol | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com[4] Title: Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT) | Source: Science Publishing Group | URL:https://sciencepublishinggroup.com[5] Title: Corrosion Resistance of Mild Steel Coated with Orgainc Material Containing Pyrazol Moiety | Source: MDPI | URL:https://www.mdpi.com[3] Title: The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol | Source: ResearchGate | URL: https://www.researchgate.net

Sources

Preparation of imidazole-2-thiol metal complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Imidazole-2-Thiol Metal Complexes

Executive Summary

This guide details the preparation of metal complexes utilizing imidazole-2-thiol (and its tautomer, imidazole-2-thione) ligands. These ligands are "privileged scaffolds" in bioinorganic chemistry due to their soft sulfur donor atoms, which show high affinity for soft late-transition metals (Ag, Au, Ru, Pt).

This document provides two distinct protocols representing the two dominant structural classes of these materials:

  • Protocol A (Ag): Formation of Coordination Polymers (supramolecular networks) used primarily for antimicrobial applications.

  • Protocol B (Ru): Synthesis of Discrete "Piano-Stool" Complexes used for targeted anticancer therapeutics.[1]

Chemical Foundation: The Tautomeric Equilibrium

The critical challenge in synthesizing these complexes is controlling the ligand's tautomeric state. Imidazole-2-thiol exists in equilibrium between the thione form (NH, C=S) and the thiol form (N, C-SH).

  • Thione Form: Favored in the solid state and neutral solution. Coordinates as a neutral ligand (S-donor).

  • Thiol Form: Favored in basic conditions. Deprotonates to form the thiolate anion (S-donor), often acting as a bridging ligand.

Mechanistic Insight (HSAB Theory): The sulfur atom is a "soft base."[2] It preferentially binds to "soft acids" (Ag⁺, Au⁺, Pt²⁺, Ru²⁺). This interaction is covalent-heavy and thermodynamically stable, often resisting hydrolysis in biological media.

Tautomerism cluster_0 Ligand Equilibrium cluster_1 Coordination Modes Thione Thione Form (Neutral, C=S) Thiol Thiol Form (Neutral, C-SH) Thione->Thiol Tautomerization Mono Monodentate (Discrete Complex) Thione->Mono Binds Ru(II)/Pt(II) Thiolate Thiolate Anion (Anionic, C-S⁻) Thiol->Thiolate + Base - H⁺ Bridge Bridging (μ-S) (Coordination Polymer) Thiolate->Bridge Binds Ag(I)/Au(I)

Figure 1: Ligand tautomerism dictates the final structural topology (Discrete vs. Polymeric).

Protocol A: Silver(I) Imidazole-2-Thiol Antimicrobial Complexes

Target Structure: Polymeric/Oligomeric [Ag(L)NO₃]ₙ Application: Antimicrobial coatings, slow-release silver therapeutics.

Materials
  • Precursor: Silver Nitrate (AgNO₃) [>99% purity].

  • Ligand: 1-Methylimidazole-2-thiol (Methimazole) or Imidazole-2-thiol.

  • Solvent: Ethanol (absolute) and Deionized Water.

  • Safety: AgNO₃ is a strong oxidizer and stains skin black. Work in low light to prevent photoreduction of silver.

Step-by-Step Methodology
  • Ligand Solution Prep: Dissolve 2.0 mmol of the imidazole-2-thiol ligand in 10 mL of Ethanol. Ensure complete dissolution (sonicate if necessary).

  • Metal Solution Prep: Dissolve 2.0 mmol of AgNO₃ in 5 mL of Deionized Water.

    • Note: Keep the metal-to-ligand ratio strictly 1:1 for polymeric chains. Excess ligand may break the polymer into discrete [Ag(L)₂]⁺ species.

  • Dropwise Addition: Under vigorous stirring, add the Metal Solution dropwise to the Ligand Solution.

    • Observation: A white or off-white precipitate should form immediately . This indicates the formation of the insoluble coordination polymer.

  • Aging: Allow the suspension to stir in the dark for 2 hours at room temperature to ensure phase purity.

  • Isolation: Filter the precipitate using a vacuum Buchner funnel.

  • Purification: Wash the solid 3x with cold ethanol (to remove unreacted ligand) and 1x with diethyl ether (to facilitate drying).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 24 hours. Do not heat above 60°C , as silver complexes can be thermally sensitive.

Protocol B: Ruthenium(II) Arene "Piano-Stool" Complexes

Target Structure: Discrete [Ru(η⁶-p-cymene)(L)Cl₂] or [Ru(η⁶-p-cymene)(L)Cl]⁺ Application: Anticancer agents (DNA binding, enzyme inhibition).

Materials
  • Precursor: [Ru(η⁶-p-cymene)Cl₂]₂ dimer.[3]

  • Ligand: Imidazole-2-thiol derivative.

  • Solvent: Dichloromethane (DCM) (Anhydrous) and Methanol.

  • Precipitant: Ammonium Hexafluorophosphate (NH₄PF₆) (if cationic complex is desired).

Step-by-Step Methodology
  • Dimer Dissolution: Dissolve 0.5 mmol of [Ru(η⁶-p-cymene)Cl₂]₂ in 15 mL of anhydrous DCM/Methanol (1:1 v/v). The solution should be deep red/orange.

  • Ligand Addition: Add 1.0 mmol (2 equivalents) of the ligand solid directly to the stirring ruthenium solution.

    • Stoichiometry Criticality: The dimer cleavage requires exactly 2 equivalents of ligand (1 per Ru center).

  • Reflux: Heat the mixture to reflux (approx. 45°C for DCM mixes) for 4–6 hours.

    • Observation: The color will often shift from deep red to yellow or lighter orange, indicating the breakdown of the dimer and coordination of the sulfur.

  • Volume Reduction: Evaporate the solvent to approx. 2-3 mL using a rotary evaporator.

  • Precipitation:

    • For Neutral Complexes: Add 20 mL of cold n-hexane or diethyl ether. A solid will precipitate.

    • For Cationic Complexes: Add a saturated solution of NH₄PF₆ in methanol, then add ether.

  • Recrystallization: Dissolve the crude solid in a minimum amount of DCM and diffuse pentane vapor into the vial (slow diffusion) at 4°C to obtain X-ray quality crystals.

RuSynthesis Start Start: [Ru(p-cymene)Cl2]2 Dimer (Red/Orange Solution) Step1 Add 2.0 eq Imidazole-2-thiol Solvent: DCM/MeOH Start->Step1 Step2 Reflux 4-6 Hours (Cleavage of Chloride Bridges) Step1->Step2 Check Color Change? (Red -> Yellow/Orange) Step2->Check Check->Step2 No (Continue Heating) Product Isolate Discrete Complex [Ru(cym)(L)Cl2] Check->Product Yes

Figure 2: Workflow for the cleavage of Ruthenium dimers into monomeric anticancer candidates.

Characterization & Validation Standards

To ensure the "Trustworthiness" of the synthesized material, the following spectral shifts must be observed.

Infrared Spectroscopy (FT-IR)

The diagnostic band is the C=S stretching vibration .

  • Free Ligand: Typically appears at 1100–1200 cm⁻¹ (or sometimes distinct bands near 500-700 cm⁻¹ depending on substitution).

  • Complex:

    • Shift: Upon coordination through Sulfur, the C=S bond order decreases (becoming more C-S single bond character). Look for a red shift (lower frequency) or a significant change in intensity of the thioamide bands.

    • Absence: The absence of a band at 2500–2600 cm⁻¹ (S-H stretch) confirms the ligand is not in the free thiol form (though thiones also lack this).

Nuclear Magnetic Resonance (¹H NMR)
  • NH Proton: In DMSO-d₆, the N-H proton of the imidazole ring usually appears broad around 11.0–12.5 ppm .

    • Scenario A (Neutral Coordination): If the signal remains but shifts (usually downfield), the ligand is coordinated as a neutral thione.

    • Scenario B (Deprotonation): If the signal disappears , the ligand has deprotonated to the thiolate form (common in polymeric Ag species).

Data Summary Table

FeatureFree Imidazole-2-thiolAg(I) Polymer (Protocol A)Ru(II) Complex (Protocol B)
State Crystalline SolidAmorphous/Microcrystalline PrecipitateCrystalline Solid
Solubility Soluble in polar organicsInsoluble (most solvents)Soluble in DCM, DMSO, MeOH
¹H NMR (NH) ~12.0 ppm (Broad)Absent (if deprotonated)Present (Shifted ~0.5 ppm)
IR (C=S) Strong (1100-1200 cm⁻¹)Shifted/Split (Bridging S)Shifted to lower wavenumber

References

  • Chemotherapeutic Activities of New η6-p-Cymene Ruthenium(II) and Osmium(II) Complexes. Source: National Institutes of Health (NIH) / PMC. Context: Protocol for Ru-dimer cleavage and anticancer testing. URL:[Link]

  • Synthesis and Characterization of Silver(I) and Manganese(II) Complexes with Thione Imidazoles. Source: Harding University Scholar Works. Context: Detailed synthesis of Ag-Methimazole polymers and elemental analysis data. URL:[Link]

  • Solid state NMR study of 1,3-imidazolidine-2-thione. Source: ResearchGate / Spectroscopy. Context: Validation of thione/thiol tautomerism in solid state.[4] URL:[Link]

  • Synthesis, characterization, and antimicrobial activity of silver carbene complexes. Source: National Institutes of Health (NIH). Context: Comparative antimicrobial data for silver-imidazole derivatives.[5] URL:[Link]

  • Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. Source: MDPI / Int. J. Mol. Sci. Context: Biological evaluation protocols for Ag-imidazole complexes. URL:[Link]

Sources

Application Notes and Protocols for the Purification of 1-(3-methylphenyl)-1H-imidazole-2-thiol via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(3-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of interest in medicinal and synthetic chemistry, through the technique of recrystallization. The document outlines the underlying principles of recrystallization, a systematic approach to solvent selection, a step-by-step experimental procedure, and troubleshooting strategies. This application note is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity 1-(3-methylphenyl)-1H-imidazole-2-thiol for downstream applications.

Introduction: The Imperative for Purity

1-(3-methylphenyl)-1H-imidazole-2-thiol belongs to the imidazole-2-thione class of compounds, which are recognized for a wide array of potential biological activities, including antimicrobial, antifungal, and antioxidant properties[1]. The purity of such compounds is paramount for accurate biological evaluation and for ensuring the integrity of subsequent synthetic transformations. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities[2][3]. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of pure crystals, while impurities remain in the mother liquor[2][4].

The Science of Recrystallization: A Mechanistic Overview

The efficacy of recrystallization hinges on the principle that the solubility of most solids in a given solvent increases with temperature. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures[2][5][6]. Conversely, impurities should either be highly soluble at all temperatures or sparingly soluble even at high temperatures to be effectively removed[5].

The process can be broken down into several key stages:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step is performed to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.

  • Isolation: The purified crystals are separated from the cold supernatant (mother liquor) by vacuum filtration.

  • Washing: The isolated crystals are washed with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: The purified crystals are dried to remove any remaining solvent.

Solvent Selection: The Cornerstone of Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol[4][6][7]. For imidazole-2-thiol derivatives, polar protic solvents like ethanol are often effective due to the presence of the thiol and imidazole functionalities which can participate in hydrogen bonding[8][9].

Protocol for Solvent Screening

For novel compounds or when an established solvent is not known, a systematic screening process should be employed.

Materials:

  • Crude 1-(3-methylphenyl)-1H-imidazole-2-thiol

  • A selection of candidate solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water, and mixtures thereof)

  • Test tubes

  • Spatula

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place a small amount (approx. 50-100 mg) of the crude compound into a test tube.

  • Add a small volume (approx. 1 mL) of the candidate solvent at room temperature and observe the solubility. An ideal solvent should not dissolve the compound at this stage[6].

  • If the compound is insoluble at room temperature, heat the mixture gently. Add the solvent dropwise until the solid just dissolves[10].

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

  • Repeat this process for other candidate solvents to identify the most suitable one. For 1-(3-methylphenyl)-1H-imidazole-2-thiol, ethanol is a highly recommended starting point based on literature for analogous compounds[8][9].

Detailed Protocol for the Recrystallization of 1-(3-methylphenyl)-1H-imidazole-2-thiol

This protocol assumes the use of ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude 1-(3-methylphenyl)-1H-imidazole-2-thiol

  • Ethanol (reagent grade)

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Watch glass

  • Spatula

  • Pasteur pipettes

Experimental Workflow:

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude compound in Erlenmeyer flask B 2. Add minimal hot ethanol to dissolve A->B Heat & Stir C 3. Hot filtration (if insoluble impurities) B->C Saturated Solution D 4. Slow cooling to room temperature C->D Clear Filtrate E 5. Further cooling in an ice bath D->E Induce Crystallization F 6. Vacuum filtration to collect crystals E->F Crystal Slurry G 7. Wash with ice-cold ethanol F->G Wash H 8. Dry the purified crystals G->H Final Product

Caption: Workflow for the Recrystallization of 1-(3-methylphenyl)-1H-imidazole-2-thiol.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude 1-(3-methylphenyl)-1H-imidazole-2-thiol into an Erlenmeyer flask.

    • In a separate flask, heat ethanol to its boiling point.

    • Add a small amount of the hot ethanol to the flask containing the crude solid and bring the mixture to a gentle boil on the hot plate with stirring[10].

    • Continue to add hot ethanol in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield[11][12].

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel[13].

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals[14].

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold mother liquor can be used to rinse the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor. Use a minimal amount of cold solvent to avoid redissolving the product[12].

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry[10].

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator under vacuum can be used.

Data Presentation and Expected Results

ParameterValue/ObservationRationale
Recrystallization Solvent EthanolGood solubility at high temperature, poor at low temperature for similar compounds.
Approx. Solvent Volume ~10-15 mL per gram of crude solidUse the minimum volume of hot solvent required for complete dissolution.
Dissolution Temperature Boiling point of ethanol (~78 °C)To ensure complete dissolution of the compound.
Crystallization Temperature Room temperature, then 0-4 °C (ice bath)To maximize the yield of purified crystals.
Expected Yield 70-90% (dependent on purity of crude)Some loss of product is inherent to the recrystallization process.
Appearance of Crystals Off-white to pale yellow needles or prismsPure crystalline solid.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again[15][16].- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal[11][16].
Oiling Out - The melting point of the solute is lower than the boiling point of the solvent.- The solution cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly[13][15].
Premature Crystallization during Hot Filtration - The solution cooled too quickly in the funnel.- Use a pre-heated funnel and receiving flask.- Add a slight excess of hot solvent before filtration and evaporate it later[13].

Conclusion

Recrystallization is a fundamental and effective technique for the purification of 1-(3-methylphenyl)-1H-imidazole-2-thiol. By following the detailed protocol and understanding the principles outlined in this application note, researchers can consistently obtain high-purity material suitable for a wide range of scientific applications. Careful solvent selection and adherence to the procedural steps are critical for maximizing both the purity and the yield of the final product.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Solvent Choice - Chemistry Teaching Labs. University of York.
  • Recrystallization. University of California, Los Angeles.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Recrystalliz
  • Problems with Recrystallis
  • Problems in recrystalliz
  • Troubleshooting Recrystalliz
  • Recrystalliz
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences.
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc.
  • Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. PMC.
  • Recrystalliz
  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
  • Recrystalliz
  • Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E) - Amanote Research.
  • Recrystalliz
  • Recrystalliz
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
  • 4-(4-methylphenyl)-1H-imidazole-2-thiol. Vulcanchem.
  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Applic
  • 1-phenyl-1H-imidazole-2-thiol. Benchchem.
  • Technical Support Center: Recrystallization of Thiourea Deriv
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
  • 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. PubChem.
  • 1-(3-Methylphenyl)-1H-1,3-benzodiazole-2-thiol. ChemScene.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
  • Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole.

Sources

Troubleshooting & Optimization

Technical Support Center: Distinguishing Thione and Thiol Tautomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced NMR elucidation. For researchers, synthetic chemists, and drug development professionals, distinguishing between thione (–NH–C=S) and thiol (–N=C–SH) tautomers is a critical analytical hurdle. Because this tautomeric equilibrium dictates a molecule's reactivity, receptor binding affinity, and pharmacokinetic profile, ambiguous structural assignments can derail downstream drug development.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, definitive spectroscopic markers, and self-validating protocols to help you unambiguously resolve thione-thiol mixtures.

Part 1: Core Principles & Diagnostic Markers (FAQ)

Q: Why is


H NMR often insufficient for distinguishing these tautomers, and what is the gold standard? 
A:  Relying solely on 

H NMR is a common analytical pitfall. While

H NMR can theoretically identify the N-H proton (highly deshielded, typically 10–14 ppm) or the S-H proton (often broader and further upfield, 3–5 ppm), these exchangeable protons are highly susceptible to solvent exchange, intermolecular hydrogen bonding, and quadrupolar line broadening from nitrogen. If trace water is present, these signals may average out or disappear entirely.

The gold standard relies on heteronuclear NMR—specifically


C and 

N NMR.

N NMR is exceptionally diagnostic because the tautomerization involves a fundamental change in nitrogen hybridization. The transition from an sp

-hybridized, amide-like nitrogen in the thione form to an sp

-hybridized, imine-like nitrogen in the thiol form alters the paramagnetic shielding tensor of the nitrogen nucleus, resulting in a massive ~100 ppm chemical shift difference .
Quantitative NMR Diagnostic Markers

To ensure accurate assignments, cross-reference your data against these established heteronuclear markers.

NucleusThione Tautomer (–NH–C=S)Thiol Tautomer (–N=C–SH)Causality / Physical Basis

H NMR
10.0 – 14.0 ppm (N-H)3.0 – 5.0 ppm (S-H)N-H is highly deshielded by the adjacent electron-withdrawing C=S group and strong H-bonding.

C NMR
170 – 190 ppm (C=S)140 – 160 ppm (C–S)The C=S carbon has a strong paramagnetic deshielding tensor compared to C-S single bonds .

N NMR
160 – 190 ppm260 – 300 ppmHybridization shift from sp

-like (thione) to sp

-like (thiol) drastically alters the

N shielding environment .
FT-IR (Support)~1100 – 1300 cm

(C=S)
~2550 cm

(S-H)
Distinct vibrational modes confirm solid-state tautomeric preference prior to dissolution.

Part 2: Step-by-Step Experimental Workflow

To prevent misassignment, your analytical approach must be a self-validating system . If one nucleus is obscured by exchange dynamics, the other nuclei must independently confirm the structure.

Protocol: Self-Validating NMR Elucidation of Tautomeric Mixtures

Step 1: Strategic Sample Preparation & Solvent Selection

  • Weigh 15–20 mg of your highly purified analyte.

  • Causality Check: Tautomerism is heavily influenced by solvent polarity. Prepare two separate samples: one in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl

    
     or CD
    
    
    
    Cl
    
    
    ) and one in a highly polar, hydrogen-bond-accepting solvent (e.g., anhydrous DMSO-
    
    
    ).
    • Why? Polar solvents like DMSO heavily stabilize the thione form due to strong intermolecular hydrogen bonding with the N-H proton, whereas non-polar solvents may reveal the intrinsic thiol form or a measurable equilibrium mixture .

Step 2: Acquire Baseline 1D Spectra (


H and 

C)
  • Acquire a standard

    
    H NMR spectrum. Identify broad singlets.
    
  • Spike the sample with 10

    
    L of D
    
    
    
    O, shake, and re-acquire the
    
    
    H spectrum. The disappearance of the broad singlets confirms they are exchangeable heteroatom protons (N-H or S-H).
  • Acquire a quantitative

    
    C NMR spectrum using a relaxation delay (
    
    
    
    ) of
    
    
    2 seconds. Look for the diagnostic thiocarbonyl (C=S) peak at ~175 ppm to confirm the thione form.

Step 3: 2D Heteronuclear Correlation (


H-

N HSQC/HMBC)
  • Run a

    
    H-
    
    
    
    N HSQC experiment.
    • Validation: A direct crosspeak between the exchangeable proton and a nitrogen atom at ~160–190 ppm definitively proves the presence of the thione (N-H) tautomer.

  • If the proton is exchanging too rapidly to appear in the HSQC, run a

    
    H-
    
    
    
    N HMBC. This allows you to detect the nitrogen chemical shift indirectly via adjacent, non-exchangeable carbon-bound protons (e.g., from an adjacent aromatic ring), bypassing the proton exchange problem entirely.

NMR_Workflow Start Unknown Tautomeric Mixture (Thione ⇌ Thiol) Step1 1. 1H NMR Check Exchangeable Protons Start->Step1 Step2 2. 13C NMR Analyze Carbonyl/Thiol Region Step1->Step2 If protons exchange/broaden Step3 3. 15N NMR / 1H-15N HSQC Determine N-Hybridization Step2->Step3 For definitive structural proof Thione Thione Form Confirmed N-H (~10-14 ppm) C=S (~170-190 ppm) 15N (~160-190 ppm) Step3->Thione NH crosspeak present Thiol Thiol Form Confirmed S-H (~3-5 ppm) C-S (~140-160 ppm) 15N (~260-300 ppm) Step3->Thiol No NH crosspeak

Fig 1: Self-validating multi-nuclear NMR workflow for resolving thione-thiol tautomeric mixtures.

Part 3: Troubleshooting Guide

Issue 1: "I only see one set of broad peaks, but my computational models predict a 50:50 tautomeric mixture."

Root Cause: The tautomeric exchange rate is occurring at an intermediate speed relative to the NMR timescale at room temperature. This results in signal coalescence, where the instrument records a time-averaged chemical shift rather than distinct peaks for each tautomer . Solution: Perform Variable Temperature (VT) NMR.

  • To isolate the tautomers: Cool the sample (e.g., down to -50°C in CD

    
    Cl
    
    
    
    ) to slow down the exchange kinetics. As you enter the slow exchange regime, the broad averaged peaks will undergo decoalescence and split into distinct, sharp thione and thiol signals.

Exchange_Troubleshooting Obs Observation: Averaged NMR Signals (Intermediate Exchange) Action1 Perform Variable Temperature (VT) NMR Obs->Action1 Cool Cool Sample (e.g., -50°C in CDCl3) Action1->Cool To isolate tautomers Heat Heat Sample (e.g., +80°C in DMSO-d6) Action1->Heat To calculate exchange rate Result1 Slow Exchange Regime: Distinct Thione & Thiol Peaks Cool->Result1 Result2 Fast Exchange Regime: Sharp Time-Averaged Peaks Heat->Result2

Fig 2: VT-NMR troubleshooting pathway for resolving intermediate tautomeric exchange broadening.

Issue 2: "My exchangeable proton signals are completely missing in the H NMR."

Root Cause: Rapid proton exchange with trace amounts of water in the deuterated solvent, or the use of a protic solvent (like CD


OD) that replaces the N-H/S-H protons with deuterium, rendering them invisible to 

H NMR. Solution: Switch to a strictly anhydrous, aprotic solvent (e.g., dry DMSO-

stored over activated molecular sieves). If protons remain invisible due to inherent molecular dynamics, rely entirely on the

C NMR (looking for the ~175 ppm C=S peak) and

N HMBC, which do not depend on the physical presence of the exchangeable proton to generate a signal.
Issue 3: "The compound appears as a thione in solid-state IR, but as a thiol in solution-state NMR."

Root Cause: Tautomerism is highly phase-dependent. Crystal lattice packing and intermolecular hydrogen bonding in the solid state almost always lock heterocyclic thio-compounds into the thione form. Upon dissolution, solvation dynamics and the breaking of the crystal lattice shift the equilibrium. Solution: This is a normal physical phenomenon, not an analytical error. To correlate your solid-state and solution data, perform Solid-State Cross-Polarization Magic Angle Spinning (CP/MAS)


C or 

N NMR. This will bridge the gap between your FT-IR data and your solution-state NMR data, proving the structural shift is solvent-induced.

References

  • Differentiating Tautomers using 15N chemical shift information Source: ACD/Labs URL:[Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via NIH/PubMed) URL:[Link]

  • 15N NMR Studies of tautomerism Source: Current Organic Chemistry (via ResearchGate) URL:[Link]

  • NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution Source: Journal of Molecular Structure (via Semantic Scholar) URL:[Link]

  • O-versus S-Metal Coordination of the Thiocarboxylate Group: An NMR Study of the Two Tautomeric Forms of the Ga(III)-Photoxenobactin E Complex Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Technical Support Center: Synthesis of 1-(3-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IMID-SH-0042 Subject: Low yield and tar formation in 1-aryl-imidazole-2-thiol synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are likely experiencing low yields (typically <30%) due to two critical bottlenecks in the standard synthesis of 1-(3-methylphenyl)-1H-imidazole-2-thiol: uncontrolled oxidation of the intermediate aldehyde and competitive polymerization during the acid-catalyzed cyclization.

The synthesis of 1-substituted imidazole-2-thiols from anilines is best achieved via the modified Marckwald-Van Leusen protocol . This involves the alkylation of 3-methylaniline with bromoacetaldehyde diethyl acetal, followed by cyclization with potassium thiocyanate (KSCN). This guide provides a high-yield protocol (target >75%) and a diagnostic troubleshooting matrix.

Module 1: The "Gold Standard" Protocol

Do not deviate from the stoichiometry or temperature ramps defined below. The "one-pot" variations found in older literature often lead to extensive tar formation.

Reaction Scheme

The pathway relies on the formation of a secondary amine intermediate, which is then subjected to acid-catalyzed deprotection (acetal hydrolysis) and immediate in situ cyclization with thiocyanate.

ReactionScheme Aniline 3-Methylaniline (Starting Material) Inter Intermediate: N-(2,2-diethoxyethyl)-3-methylaniline Aniline->Inter Alkylation (NaHCO3, Reflux) Acetal Bromoacetaldehyde diethyl acetal Acetal->Inter Acid HCl / H2O (Deprotection) Inter->Acid Hydrolysis KSCN KSCN (Cyclization) Acid->KSCN In-situ Condensation Product 1-(3-methylphenyl)- 1H-imidazole-2-thiol KSCN->Product

Caption: Stepwise synthesis pathway emphasizing the isolation of the acetal intermediate to prevent polymerization.

Step-by-Step Methodology
Phase 1: N-Alkylation (Formation of the Intermediate)
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylaniline (1.0 eq) and bromoacetaldehyde diethyl acetal (1.1 eq) in anhydrous ethanol (5 mL/mmol).

  • Base: Add sodium bicarbonate (1.2 eq) . Note: Do not use strong bases like NaOH, as they promote side reactions.

  • Reflux: Heat to reflux for 18–24 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The aniline spot should disappear.

  • Workup (CRITICAL): Do not proceed directly to acid. Filter off inorganic salts. Evaporate the ethanol. Redissolve the residue in EtOAc, wash with water to remove residual salts/base, dry over Na₂SO₄, and concentrate.

    • Checkpoint: You should have a viscous, amber oil (the amino-acetal). If it is black, your reflux was too hot or exposed to air.

Phase 2: Cyclization (The Marckwald Step)
  • Dissolution: Dissolve the amino-acetal oil (from Phase 1) in a mixture of water/ethanol (1:1) .

  • Acidification: Cool to 0°C. Slowly add conc. HCl (1.5 eq) . Stir for 30 mins to hydrolyze the acetal to the aldehyde in situ.

  • Reagent Addition: Add potassium thiocyanate (KSCN, 1.2 eq) dissolved in minimal water.

  • Controlled Heating: Heat the mixture to 80°C (precisely) for 2–3 hours.

    • Visual Cue: The product often precipitates as a cream/off-white solid upon cooling.

  • Quench: Cool to room temperature. Neutralize carefully with saturated NaHCO₃ solution to pH 7–8.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (8:2).

Module 2: Troubleshooting Dashboard

Use this matrix to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
Black Tar / Oil Polymerization of the aldehyde intermediate.Reduce Acid Concentration: The acetal hydrolysis generates a reactive aldehyde. If the acid is too strong or KSCN is added too late, the aldehyde polymerizes. Ensure KSCN is present before heating.
Low Yield (<30%) Incomplete alkylation (Phase 1).Force Completion: Use 1.5 eq of the acetal and reflux longer. Unreacted aniline inhibits the crystallization of the final product.
Product is Pink/Red Oxidation to disulfide.Add Reducing Agent: Add a pinch of sodium metabisulfite during the workup or recrystallization to keep the sulfur in the thiol (-SH) state.
Sticky Solid Trapped solvent/impurities.Trituration: Triturate the crude solid with cold diethyl ether or hexane to remove non-polar impurities before recrystallization.
Diagnostic Logic Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckTLC Check Phase 1 TLC: Is Aniline remaining? Start->CheckTLC YesAniline Incomplete Alkylation CheckTLC->YesAniline Yes NoAniline Check Phase 2: Color of Reaction? CheckTLC->NoAniline No FixAlkylation Action: Increase Acetal (1.5eq) Increase Reflux Time YesAniline->FixAlkylation BlackTar Black/Dark Brown NoAniline->BlackTar ClearAmber Clear/Amber NoAniline->ClearAmber FixTar Action: Polymerization occurred. Add KSCN earlier. low temp to 60°C. BlackTar->FixTar CheckWorkup Action: Product likely soluble. Check pH (must be neutral). Extract aqueous layer. ClearAmber->CheckWorkup

Caption: Decision tree for diagnosing yield loss at critical checkpoints.

Module 3: Advanced Optimization & FAQs

Why does the reaction require an acetal?

Direct reaction with free amino-acetaldehyde is unstable because amino-aldehydes self-condense rapidly. The diethyl acetal acts as a "masking group," protecting the aldehyde until the precise moment of cyclization.

Can I use microwave irradiation?

Yes. Microwave synthesis can significantly improve yield by reducing the time the reactive intermediate is exposed to heat.[1]

  • Protocol: Combine the amino-acetal, KSCN, and dilute HCl in a microwave vial. Irradiate at 100°C for 10–15 minutes. This often suppresses tar formation compared to conventional heating [1].

The product smells strongly. Is this normal?

Yes. Imidazole-2-thiols have a characteristic sulfurous odor. However, a "rotten egg" smell (H₂S) indicates decomposition of the thiocyanate or the product itself due to excessive acidity.

Analytical Verification
  • 1H NMR (DMSO-d6): Look for the diagnostic singlet for the imidazole ring proton (approx 7.0–7.3 ppm) and the broad singlet for the -SH (or NH thione tautomer) around 12.0–12.5 ppm.

  • Melting Point: The target compound should melt in the range of 150–155°C (varies slightly by polymorph).

References

  • Microwave-Assisted Synthesis of Imidazole Derivatives

    • Title: A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves[2]

    • Source: Scholars Research Library / Der Pharma Chemica[3]

    • URL:[Link] (General access for methodology verification)

  • Mechanistic Insight (Marckwald Reaction)

    • Title: Sustainable Synthesis of Thioimidazoles via Carbohydr
    • Source: Organic Letters (2014)

    • URL:[Link]

  • General Synthesis of 1-Substituted Imidazoles

    • Title: An Efficient and Convenient Method for Synthesis of 1-Substituted Imidazoles
    • Source: ChemMedChem (via ResearchG
    • URL:[Link]

  • Desulfurization & Stability Context

    • Title: Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Technical Support Center: Stabilizing 1-(3-methylphenyl)-1H-imidazole-2-thiol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(3-methylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the specific challenges encountered during the storage and handling of this thiol-containing heterocyclic compound.

FAQ: Understanding the Instability of 1-(3-methylphenyl)-1H-imidazole-2-thiol

This section addresses the fundamental chemical properties that contribute to the degradation of 1-(3-methylphenyl)-1H-imidazole-2-thiol.

Q1: What makes 1-(3-methylphenyl)-1H-imidazole-2-thiol susceptible to degradation?

The primary point of instability in 1-(3-methylphenyl)-1H-imidazole-2-thiol is the thiol (-SH) group attached to the imidazole ring. Thiol groups are well-known for their susceptibility to oxidation.[1][2] The sulfur atom in the thiol group can be easily oxidized, leading to the formation of various degradation products. This reactivity is a fundamental aspect of sulfur chemistry and is the main reason why special handling and storage conditions are required.[3][4]

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway for thiol-containing compounds, including 1-(3-methylphenyl)-1H-imidazole-2-thiol, is oxidation to a disulfide.[1][5][6] This occurs when two molecules of the thiol are oxidized, losing a hydrogen atom each, and forming a sulfur-sulfur bond. This process can be initiated by atmospheric oxygen and accelerated by factors such as light, heat, and the presence of trace metal ions.[7][8]

Caption: Oxidation of two thiol molecules to form a disulfide dimer.

Q3: What are the visible signs of degradation?

Degradation of 1-(3-methylphenyl)-1H-imidazole-2-thiol can often be observed visually. Common signs include:

  • Color Change: The pure compound is typically a white to off-white solid. A change to yellow or brown can indicate the formation of oxidized species or other impurities.

  • Decreased Solubility: The formation of the disulfide dimer or other polymeric byproducts can lead to a decrease in solubility in common organic solvents.

  • Changes in Physical State: Clumping or hardening of the powder can suggest moisture absorption, which can accelerate degradation.

Troubleshooting Guide: Common Storage Issues

This section provides solutions to specific problems you might encounter during your experiments.

IssueProbable CauseRecommended Action
Compound has turned yellow/brown after storage. Oxidation. Exposure to air (oxygen) is the most likely cause. This can be exacerbated by light and elevated temperatures.[7]Store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, and at a low temperature (-20°C or -80°C).[7][9][10] Minimize exposure to ambient conditions during weighing and handling.
Purity has decreased, as confirmed by HPLC/TLC. Formation of Disulfide Dimer. The primary degradation product is the corresponding disulfide. You may also see more polar byproducts if further oxidation has occurred.Confirm the identity of the major impurity by LC-MS if possible. Implement the stringent storage protocols outlined below to prevent further degradation. For immediate use, consider re-purification by recrystallization or column chromatography if a high-purity starting material is essential.
The compound is no longer fully soluble in the intended solvent. Formation of Less Soluble Degradation Products. The disulfide dimer often has different solubility properties than the parent thiol. In advanced degradation, polymeric species may have formed.Attempt to solubilize a small sample with gentle heating or sonication. If solubility remains an issue, the material has likely degraded significantly and may not be suitable for your experiment. Discard the degraded material and use a fresh, properly stored sample.
Inconsistent experimental results using the same batch. Inhomogeneous Degradation. If the container has been opened multiple times, the material at the surface will degrade faster than the material at the bottom.Before use, if you suspect degradation, thoroughly mix the solid compound in an inert atmosphere (glovebox) to ensure homogeneity. For critical applications, always use a fresh, unopened vial or aliquot your compound into single-use vials upon receipt.
Recommended Protocols for Long-Term Storage

To ensure the long-term stability of 1-(3-methylphenyl)-1H-imidazole-2-thiol, adherence to strict storage protocols is crucial.

Protocol 1: Optimal Long-Term Storage of Solid Compound

This protocol is designed to maximize the shelf-life of the solid material.

  • Environment: All handling of the solid compound should ideally be performed in an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm).[9] If a glovebox is not available, work quickly and use a Schlenk line to handle the material under a positive pressure of argon or nitrogen.[10]

  • Aliquotting: Upon receiving the compound, it is best practice to divide the bulk container into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.[7]

  • Container: Use amber glass vials with PTFE-lined caps to protect the compound from light and ensure an airtight seal.[7][11]

  • Inerting: Before sealing, flush the headspace of each vial with dry argon or nitrogen for at least 1-2 minutes to displace any residual air.

  • Sealing: Tightly cap the vials. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Storage Temperature: Store the sealed vials in a freezer at -20°C for intermediate-term storage (months) or at -80°C for long-term storage (years).[12][13]

  • Equilibration: Before opening a vial for use, allow it to warm to room temperature in a desiccator (for at least 30-60 minutes). This prevents atmospheric moisture from condensing on the cold solid.[10]

Protocol 2: Preparing and Storing Solutions

Solutions of thiol compounds are generally less stable than the solid material.

  • Solvent Preparation: Use high-purity, anhydrous solvents. It is critical to degas the solvent immediately before use to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Dissolution: Prepare the solution under an inert atmosphere (glovebox or Schlenk line).

  • Storage: If a solution must be stored, it should be done in a tightly sealed vial with an inert gas headspace, protected from light, and at low temperatures (e.g., -20°C or -80°C).

  • Stability Check: The stability of the compound in solution is highly dependent on the solvent and concentration. It is recommended to use freshly prepared solutions whenever possible. If stored, their purity should be checked by an appropriate analytical method (e.g., HPLC) before use.

FAQ: Advanced Stabilization & Handling
Q4: Can antioxidants be used to stabilize solutions of 1-(3-methylphenyl)-1H-imidazole-2-thiol?

Yes, in some cases, antioxidants can be added to solutions to inhibit oxidative degradation.[8][14] However, compatibility must be carefully considered.

  • Thiol-based antioxidants like N-acetylcysteine (NAC) or glutathione (GSH) can be effective. However, at high concentrations, they may directly react with the compound or interfere with downstream assays.[14]

  • Non-thiol antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) can also be used to scavenge free radicals.[8]

  • Recommendation: If you choose to use an antioxidant, perform a small-scale stability study to ensure it does not interfere with your experiment and is effective in your specific solvent system. Start with low concentrations (e.g., 0.1-1 mM).

Q5: What is the effect of pH on the stability of solutions?

The stability of thiols in solution is often pH-dependent. Under basic conditions, the thiol group can be deprotonated to the more nucleophilic thiolate anion (R-S⁻), which is significantly more susceptible to oxidation.[8][15] Therefore, maintaining a slightly acidic to neutral pH (pH 4-7) is generally recommended for aqueous or protic solutions to slow the rate of oxidation.[8]

Workflow: Designing a Long-Term Stability Study

For critical applications, such as in drug development, a formal stability study is necessary to define the shelf-life and optimal storage conditions.

Caption: Workflow for a comprehensive long-term chemical stability study.

References
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Retrieved March 7, 2024, from [Link]

  • Fiveable. (2025). Thiol Oxidation. Retrieved March 7, 2024, from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved March 7, 2024, from [Link]

  • Nagy, P. (2013). General mechanisms for thiol–disulfide exchange via direct substitution... ResearchGate. Retrieved March 7, 2024, from [Link]

  • Wang, D., et al. (2022). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. ACS Applied Materials & Interfaces, 14(9), 11849-11858. [Link]

  • Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved March 7, 2024, from [Link]

  • D'Andrea, C., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(31), 8662-8669. [Link]

  • Cortie, D. L., et al. (2020). The fate of organic species upon sintering of thiol-stabilised gold nanoparticles under different atmospheric conditions. Physical Chemistry Chemical Physics, 22(32), 18023-18030. [Link]

  • D'Andrea, C., et al. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(31), 8662-8669. [Link]

  • Kim, H. S., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. Antioxidants, 12(11), 2038. [Link]

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. [Link]

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Sies, H. (1999). Thiol-based antioxidants. In Antioxidants in Disease Mechanisms and Therapy (pp. 229-253). Academic Press. [Link]

  • Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. [Link]

  • Wang, Q., et al. (2018). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Journal of Instrumental Analysis, 37(1), 108-112. [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • Balik, A. R., et al. (2021). Effects of storage conditions on thiol disulfide homeostasis. Journal of Clinical and Experimental Investigations, 12(4), em00778. [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

Sources

Technical Support Center: Controlling Selectivity in Imidazole-2-Thione Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #IMID-2-THIONE-SEL Assigned Specialist: Senior Application Scientist

Executive Summary: The Ambident Nucleophile Challenge

Welcome to the technical guide for functionalizing imidazole-2-thiones. The core challenge in this chemistry is the ambident nucleophilicity of the substrate. The imidazole-2-thione scaffold exists in a tautomeric equilibrium between the thione (major) and thiol (minor) forms.

When alkylating this scaffold, you are competing between two nucleophilic sites:[1]

  • Sulfur (Exocyclic): A "soft" nucleophile, highly polarizable, kinetically favored.

  • Nitrogen (Endocyclic): A "harder" nucleophile, thermodynamically favored in specific contexts but often outcompeted by sulfur.

This guide provides the protocols to control this selectivity, focusing on S-alkylation (Standard) and N-alkylation (Advanced/Alternative) .

The Mechanistic Dashboard (Theory & Logic)

Before beginning experimental work, review the governing principles below. The Hard-Soft Acid-Base (HSAB) theory is the primary driver of regioselectivity here.

Mechanism Visualization

G Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Tautomerism Anion Thioimidazolide Anion (Delocalized Charge) Thione->Anion Base (Deprotonation) Thiol->Anion Base S_Prod S-Alkyl Product (Kinetic/Soft) Anion->S_Prod Soft Electrophile (e.g., MeI, BnBr) N_Prod N-Alkyl Product (Thermodynamic/Hard) Anion->N_Prod Hard Electrophile / Protection (Difficult Direct Path) S_Prod->N_Prod Thermal Rearrangement (Rare/High T)

Figure 1: Reaction pathways for imidazole-2-thione alkylation. S-alkylation is the dominant kinetic pathway.

HSAB Decision Matrix
VariableCondition favoring S-Alkylation Condition favoring N-Alkylation
Nucleophile Character Sulfur (Soft)Nitrogen (Hard)
Electrophile Alkyl Halides (Iodides/Bromides)Hard agents (e.g., Dimethyl sulfate, Diazomethane)
Solvent Polar Protic (EtOH, MeOH) or Aprotic (Acetone)Polar Aprotic (DMF, DMSO) - promotes N-reactivity but S often still wins
Base Mild (

, NaOAc,

)
Strong (NaH, LiH) - forms tight ion pairs

Protocol A: S-Alkylation (The "Easy" Path)

Objective: Synthesis of 2-(alkylthio)-imidazoles. Success Rate: High (>90%).

Standard Operating Procedure (SOP)
  • Stoichiometry: 1.0 eq Imidazole-2-thione : 1.1 eq Alkyl Halide : 1.2 eq Base.

  • Solvent System: Ethanol (reflux) or Acetone (RT).

  • Base: Potassium Carbonate (

    
    ) or Sodium Acetate (NaOAc).
    
Step-by-Step Workflow
  • Dissolve imidazole-2-thione in EtOH (0.5 M concentration).

  • Add

    
     (1.2 eq). Stir for 15 mins.
    
  • Add Alkyl Halide (e.g., MeI, Benzyl Bromide) dropwise.

  • Monitor: TLC usually shows conversion within 1-3 hours at RT or 30 mins at reflux.

  • Workup: Evaporate solvent, resuspend in water, extract with EtOAc.

Troubleshooting S-Alkylation
SymptomProbable CauseCorrective Action
Low Yield / Incomplete Rxn Alkyl chloride used instead of bromide/iodide.Add catalytic KI (Finkelstein condition) or switch to Alkyl Iodide.
Mixture of Products Bis-alkylation (N,S-dialkyl).[2]Strictly control stoichiometry (1.05 eq electrophile). Lower temperature to 0°C.
Product is an Oil Common for S-alkyl derivatives.Convert to HCl or Picrate salt for crystallization.

Protocol B: N-Alkylation (The "Hard" Path)

Objective: Synthesis of 1-alkyl-imidazole-2-thiones. Challenge: Direct alkylation of the thione almost always yields S-alkylation due to the high nucleophilicity of the sulfur atom.

Strategy 1: The "Pre-Functionalization" Route (Recommended)

Most reliable method. Do not alkylate the thione. Synthesize the ring with the N-alkyl group already present.

  • Reactants: N-alkyl-1,2-diamine +

    
     (or thiophosgene/CDI).
    
  • Mechanism: Cyclization incorporates the N-alkyl group unambiguously.

  • Reference: This avoids the S vs. N competition entirely [1].

Strategy 2: The "Protection-Deprotection" Route

If you must start from the thione:

  • Protect Sulfur: React thione with Trityl chloride (Trt-Cl) or p-Methoxybenzyl chloride (PMB-Cl)

    
     S-Protected intermediate.
    
  • N-Alkylation: Treat S-protected intermediate with strong base (NaH) and Alkyl Halide.

  • Deprotection: Remove S-protecting group (Acidic hydrolysis or reductive cleavage).

Strategy 3: Direct N-Alkylation (High Optimization Required)

Only attempts this if Strategy 1 & 2 are impossible.

  • Base: NaH (2.0 eq) in dry DMF.

  • Electrophile: Use "Hard" electrophiles like Dimethyl Sulfate (

    
    ).
    
  • Note: Even under these conditions, S-alkylation is a major competitor.

Analytical Forensics: Validating Your Structure

You must confirm whether you made the S-alkyl (thioether) or N-alkyl (thione) product.

Diagnostic Data Table
FeatureS-Alkyl Product (2-alkylthioimidazole)N-Alkyl Product (1-alkylimidazole-2-thione)

NMR (Alkyl Group)
Upfield (

2.4 - 2.8 ppm for S-Me)
Downfield (

3.5 - 4.0 ppm for N-Me)

NMR (C2 Position)
Upfield (

~140-145 ppm)
Downfield (

~160-180 ppm, C=S character)
IR Spectroscopy No C=S stretch.Strong C=S stretch (~1100-1200

)
Solubility More lipophilic (soluble in

, DCM).
More polar (often requires polar solvents).
Visualizing NMR Shifts (Graphviz)

NMR cluster_0 Chemical Shift Diagnostic (Methyl Group) S_Me S-Methyl (S-CH3) Shift: 2.4 - 2.8 ppm Shielded by Sulfur N_Me N-Methyl (N-CH3) Shift: 3.5 - 4.0 ppm Deshielded by Nitrogen

Figure 2: NMR chemical shift zones for rapid product identification.

Frequently Asked Questions (FAQ)

Q: I used NaH in DMF, but I still got the S-alkylated product. Why? A: This is a classic manifestation of the HSAB principle. Even though NaH forms the anion, the sulfur atom remains the "softer," more polarizable center. In the presence of a soft electrophile (like Methyl Iodide), the orbital overlap with Sulfur is kinetically preferred over Nitrogen. To force N-alkylation, you often need to block the sulfur first (See Protocol B, Strategy 2).

Q: Can I convert the S-alkyl product to the N-alkyl product? A: Generally, no. The S-alkyl bond is chemically stable under standard conditions. However, at very high temperatures, a "Chapman-like" rearrangement is theoretically possible but usually leads to decomposition before clean migration occurs. It is better to restart with the correct synthetic strategy.

Q: How do I distinguish the products if I don't have an NMR? A: IR spectroscopy is a robust alternative. Look for the C=S thione stretch .

  • N-Alkyl: Retains the thione character; look for a strong band around 1100–1200

    
    .
    
  • S-Alkyl: The C=S bond is converted to C-S-C; the thione band disappears.

References

  • Synthesis of N,N'-substituted imidazole-2-thiones. J. Med. Chem. (General synthetic routes for N-functionalized thiones via diamines). 3[4][5][6][7][8][9][10]

  • Hard and Soft Acids and Bases (HSAB) Theory. LibreTexts Chemistry. (Foundational theory explaining S vs N selectivity). 11[5][6][7][8][9]

  • Regioselective alkylation of imidazole-2-thiones. BenchChem Technical Notes. (Specific reaction conditions and troubleshooting). 12[4][5][6][7][8][9][10][13]

  • NMR Chemical Shifts of Imidazole Derivatives. TÜBİTAK Academic Journals. (Data for distinguishing N-alkyl vs S-alkyl shifts). 14[4][5][6][7][8][9][10]

Sources

Validation & Comparative

1H NMR characterization of 1-(3-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H NMR Characterization of 1-(3-Methylphenyl)-1H-imidazole-2-thiol: Solvent-Dependent Tautomerism and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

1-(3-Methylphenyl)-1H-imidazole-2-thiol (CAS 25372-35-4), also known as 1-(m-tolyl)-1H-imidazole-2-thiol, is a highly versatile sulfur-containing heterocyclic building block [1]. Compounds featuring the 2-mercaptoimidazole scaffold are critical in medicinal chemistry, frequently serving as precursors for immunomodulatory agents, COX-2 inhibitors, and antithyroid drugs.

However, characterizing this compound via Proton Nuclear Magnetic Resonance (1H NMR) presents a distinct analytical challenge: thiol-thione tautomerism . The molecule exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. As a Senior Application Scientist, I frequently observe that improper solvent selection leads to broadened signals, misassigned peaks, and ambiguous structural validation. This guide objectively compares NMR solvent systems—specifically DMSO-d6 versus CDCl3—to demonstrate how to effectively resolve and characterize the tautomeric state of 1-(3-methylphenyl)-1H-imidazole-2-thiol.

The Mechanistic Challenge: Thiol vs. Thione Tautomerism

In the solid state and in polar solutions, 2-mercaptoimidazoles predominantly exist in the thione tautomer (1-(3-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione) rather than the thiol form [2].

The causality behind this shift is rooted in thermodynamics and hydrogen bonding. The thione form features a highly polarized N-H bond that readily acts as a hydrogen-bond donor. When characterizing this compound via 1H NMR, the choice of deuterated solvent directly dictates the observed equilibrium and the sharpness of the resulting spectra:

  • Non-polar solvents (e.g., CDCl3): Fail to stabilize the thione N-H bond. This leads to rapid intermolecular proton exchange and dimerization, which manifests as severely broadened or entirely missing exchangeable proton signals in the NMR spectrum.

  • Polar, H-bond accepting solvents (e.g., DMSO-d6): Actively coordinate with the N-H proton of the thione tautomer. This solvent-solute interaction drastically slows down the proton exchange rate on the NMR timescale, locking the molecule into the thione form and yielding sharp, distinct resonances [3].

Objective Comparison: DMSO-d6 vs. CDCl3 for Tautomer Resolution

To achieve a self-validating structural assignment, the NMR data must clearly show the methyl group, the m-tolyl aromatic protons, the imidazole backbone, and the critical exchangeable proton. Below is a comparative analysis of expected 1H NMR performance based on solvent selection.

Table 1: Comparative 1H NMR Signal Resolution for 1-(3-Methylphenyl)-1H-imidazole-2-thiol

Structural FeatureExpected Shift (DMSO-d6)Resolution Quality (DMSO-d6)Expected Shift (CDCl3)Resolution Quality (CDCl3)
Thione N-H ~12.00 - 12.50 ppmExcellent: Sharp singlet (1H). Stabilized by H-bonding.Variable / MissingPoor: Broadened into the baseline due to rapid exchange.
Aromatic (m-Tolyl) ~7.10 - 7.40 ppmHigh: Distinct multiplets (4H).~7.00 - 7.40 ppmModerate: Often overlaps with imidazole protons.
Imidazole C4-H / C5-H ~6.90 - 7.10 ppmHigh: Two distinct doublets or sharp multiplets (2H).~6.80 - 7.10 ppmModerate: Broadened peaks due to tautomeric flux.
Methyl (Ar-CH3) ~2.35 ppmExcellent: Sharp singlet (3H).~2.35 ppmExcellent: Sharp singlet (3H). Unaffected by tautomerism.

Data synthesis derived from baseline shifts of analogous 1-phenyl-1H-imidazole-2-thiol scaffolds [3].

Mandatory Visualization: Solvent Selection Workflow

The following diagram maps the logical decision tree for characterizing mercaptoimidazole derivatives, illustrating how solvent choice directly impacts the analytical outcome.

G Start 1-(3-methylphenyl)-1H-imidazole-2-thiol Sample Preparation SolventChoice Select NMR Solvent Start->SolventChoice DMSO DMSO-d6 (Polar, H-Bond Acceptor) SolventChoice->DMSO Preferred for Tautomer ID CDCl3 CDCl3 (Non-Polar, Weak Interacting) SolventChoice->CDCl3 Routine Screening Thione Stabilizes Thione Tautomer (Sharp N-H signal >12 ppm) DMSO->Thione Thiol Rapid Exchange / Dimerization (Broadened or missing N-H/S-H) CDCl3->Thiol Analysis High-Resolution 1H NMR Structural Validation Thione->Analysis Thiol->Analysis

Workflow for solvent-dependent NMR resolution of thiol-thione tautomerism.

Experimental Protocol: High-Resolution 1H NMR Workflow

To ensure a self-validating system, the following protocol incorporates internal controls (TMS) and a D2O exchange step to definitively prove the identity of the tautomeric proton.

Step 1: Sample Preparation (Strict Moisture Control)

  • Weigh 10–15 mg of highly pure 1-(3-methylphenyl)-1H-imidazole-2-thiol into a clean, dry glass vial.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard). Causality: Using anhydrous DMSO-d6 prevents the residual water peak (~3.33 ppm) from broadening and exchanging with the thione N-H proton, which would obscure the tautomeric data.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters (Temperature & Pulses)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Temperature Control: Lock the probe temperature strictly at 298 K (25°C). Causality: Fluctuating temperatures alter the hydrogen-bonding dynamics, causing the N-H peak to drift or broaden.

  • Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnetic field until the TMS signal is a sharp, symmetrical singlet at 0.00 ppm.

  • Acquire the standard 1H NMR spectrum using a standard single-pulse experiment (e.g., zg30 on Bruker systems) with 16 to 32 scans and a relaxation delay (D1) of 2 seconds.

Step 3: Self-Validating D2O Exchange (The "Shake" Test) To definitively prove that the peak observed at ~12.0–12.5 ppm is the thione N-H proton and not an impurity:

  • Remove the NMR tube and add exactly 1 drop (approx. 10 µL) of Deuterium Oxide (D2O).

  • Cap and vigorously shake the tube for 30 seconds to facilitate proton-deuterium exchange (N-H → N-D).

  • Re-acquire the 1H NMR spectrum under identical parameters.

  • Validation: The peak at >12 ppm will completely disappear, and the residual water peak (HOD) will shift and integrate higher, confirming the presence of the exchangeable thione proton.

References

  • ResearchGate. "15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole". Available at: [Link]

Technical Guide: IR Spectrum Analysis of C=S vs. C-SH Stretch in Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the infrared spectral analysis of imidazole derivatives, specifically focusing on the differentiation between thione (C=S) and thiol (C-SH) tautomers.

Executive Summary

In the structural characterization of sulfur-substituted imidazoles (e.g., 2-mercaptoimidazole), the distinction between the thione (NH/C=S) and thiol (N/C-SH) tautomers is a critical checkpoint. While the thiol form is often drawn in nominal chemical structures, experimental evidence overwhelmingly favors the thione form in the solid state and polar solvents due to stabilization by N-H···S hydrogen bonding.[1][2]

This guide provides a rigorous spectral framework to distinguish these forms, moving beyond simple frequency matching to an analysis of coupled vibrational modes and phase-dependent equilibria.

Theoretical Framework: The Tautomeric Equilibrium

The core analytical challenge is the dynamic equilibrium between the 1,3-dihydro-2H-imidazole-2-thione (Structure A) and the 1H-imidazole-2-thiol (Structure B).

  • Thione Form (A): Characterized by a polarized C=S bond and a secondary amine (N-H). This form dominates in the crystalline state.

  • Thiol Form (B): Characterized by an S-H bond and a C=N bond within the ring. This form is often observed in dilute non-polar solutions or the gas phase.

Diagram 1: Tautomeric Signaling Pathways & Spectral Consequences

Tautomerism Thione Thione Form (Solid State Dominant) Thiol Thiol Form (Gas/Dilute Non-Polar) Thione->Thiol Solvent Polarity Decrease CS_Band C=S Stretch (1100-1200 cm⁻¹) Strong/Coupled Thione->CS_Band Primary Marker NH_Band N-H Stretch (3100-3400 cm⁻¹) Broad Thione->NH_Band Secondary Marker SH_Band S-H Stretch (2500-2600 cm⁻¹) Weak/Sharp Thiol->SH_Band Diagnostic CN_Band C=N Stretch (1450-1550 cm⁻¹) Ring Mode Thiol->CN_Band Ring Reorganization

Caption: Spectral consequences of the thione-thiol equilibrium. The solid state heavily favors the Red pathway (Thione).

Comparative Spectral Markers

The following table synthesizes the diagnostic bands. Note that the "C=S stretch" is rarely a pure mode; in heterocyclic rings, it couples with C-N stretching, often referred to as Thioamide Bands .

Table 1: Diagnostic IR Frequencies (cm⁻¹)
FeatureThione Form (C=S)Thiol Form (C-SH)Intensity & Character
Primary Marker C=S / Thioamide Band S-H Stretch
Frequency1100 – 1200 cm⁻¹ 2500 – 2600 cm⁻¹ Thione: Strong, often broad.Thiol: Weak, sharp (often overlooked).
Secondary Marker N-H Stretch C=N Stretch
Frequency3100 – 3400 cm⁻¹ 1450 – 1550 cm⁻¹ Thione: Broad due to H-bonding.Thiol: Sharp; overlaps with ring C=C.
Tertiary Marker N-H Deformation C-S Stretch
Frequency1500 – 1550 cm⁻¹ 600 – 800 cm⁻¹ Thione: Mixed with ring modes.Thiol: Single bond region (fingerprint).
Critical Analysis of Markers
  • The "Missing" S-H Band: In solid-state KBr pellets, the S-H stretch at ~2550 cm⁻¹ is frequently absent . This is not an experimental error but definitive proof that the molecule exists as the thione tautomer in the crystal lattice.

  • The C=S "Coupled" Mode: Unlike a carbonyl (C=O) which appears as a distinct, isolated peak ~1700 cm⁻¹, the C=S stretch couples with the C-N bond. Look for strong absorptions in the 1100–1200 cm⁻¹ region (often termed Thioamide IV band). A shift or disappearance of this band upon S-alkylation (locking the thiol form) confirms the assignment.

Experimental Protocol: Validating Tautomers

To rigorously assign the tautomeric form, one must perturb the equilibrium. A single KBr spectrum is insufficient for comprehensive characterization.

Workflow: Phase-Dependent Analysis

Step 1: Solid State Baseline (KBr/ATR)

  • Method: Prepare a KBr pellet (1-2% sample) or use Diamond ATR.

  • Expectation: Dominance of Thione form.[3]

  • Key Observation: Look for the absence of 2550 cm⁻¹ (S-H) and the presence of broad N-H bands >3000 cm⁻¹.

Step 2: Solution State Perturbation

  • Method: Dissolve sample in solvents of varying polarity:

    • DMSO/Methanol (Polar): Stabilizes Thione (resembles solid state).

    • Chloroform/CCl₄ (Non-polar): May shift equilibrium toward Thiol.[4]

  • Key Observation: In non-polar solvents, a weak band may emerge at ~2550 cm⁻¹ (S-H), and the C=S band (1100-1200 cm⁻¹) may decrease in intensity.

Step 3: Deuteration (The "Gold Standard" Validation)

  • Method: Recrystallize the sample from D₂O or shake the solution with D₂O.

  • Mechanism: Labile protons (N-H or S-H) are exchanged for Deuterium (N-D or S-D).

  • Calculation: The frequency shifts by a factor of ~1.35 (Harmonic Oscillator approximation:

    
    ).
    
    • N-H (3200 cm⁻¹) → N-D (~2370 cm⁻¹)

    • S-H (2550 cm⁻¹) → S-D (~1890 cm⁻¹)

  • Result: If the band at 3200 cm⁻¹ disappears and a new band appears at 2370 cm⁻¹, the proton was attached to Nitrogen (Thione).

Diagram 2: Analytical Decision Matrix

DecisionTree Start Start: Acquire IR Spectrum (Solid State) CheckSH Is a band present at 2500-2600 cm⁻¹? Start->CheckSH ThiolPath Band Present (Weak/Sharp) CheckSH->ThiolPath Yes ThionePath Band Absent CheckSH->ThionePath No ResultThiol Conclusion: Thiol Form Present (Rare in solid state) ThiolPath->ResultThiol CheckCS Check 1100-1200 cm⁻¹ (Strong Intensity) ThionePath->CheckCS ResultThione Conclusion: Thione Form Dominant CheckCS->ResultThione Band Present Validation Validation: Dissolve in CCl₄ or Deuterate CheckCS->Validation Ambiguous Validation->ResultThiol S-H Appears

Caption: Decision logic for assigning tautomeric forms based on spectral data.

References

  • Thione-Thiol Equilibrium in Heterocycles

    • Source: ResearchG
    • Context: Detailed assignment of IR bands demonstrating that thione forms predominate in solid state for similar pyrimidine/imidazole deriv
    • Link:

  • Vibrational Spectroscopy of Imidazole Deriv

    • Source: MDPI / Molecules
    • Context: Assignments of N-H and coupled C=S vibrations in benzimidazole derivatives, confirming the "Thioamide" band regions.
    • Link:

  • IR Spectrum Interpret

    • Source: Chemistry LibreTexts
    • Context: General reference for S-H (2550 cm⁻¹) and C=S vs C=O frequency ranges.
    • Link:

Sources

UV-Vis Absorption Spectra of Imidazole-2-thiol Metal Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Power of Spectral Shifts

Audience: Researchers in inorganic chemistry, pharmacology, and sensing.

In drug development and catalysis, Imidazole-2-thiol (Hmt) and its derivatives are pivotal ligands due to their ability to coordinate via soft sulfur and hard nitrogen donors. This guide objectively compares the UV-Vis spectral performance of Metal-Hmt Complexes against their primary alternatives: the Free Ligand and Competitor Metal Centers .

The core value proposition of analyzing these spectra lies in diagnostic sensitivity :

  • vs. Free Ligand: The spectrum confirms coordination mode (S-monodentate vs. N,S-bidentate) via the "Thione-Thiol" spectral fingerprint.

  • vs. Alternative Metals: Distinguishes between "silent"

    
     centers (Zn, Ag) useful for luminescent sensing and "active" transition metals (Cu, Ni) useful for redox pharmacology.
    

Fundamental Spectral Characteristics: The "Thione-Thiol" Mechanism

To interpret the data correctly, one must understand the causal mechanism behind the spectral bands. Imidazole-2-thiol exists in a tautomeric equilibrium between the thione (NH, C=S) and thiol (N, C-SH) forms.

The Comparative Mechanism
  • Free Ligand (Alternative 1): Dominated by the thione form in solution.

    • 
       Transition:  High intensity, typically 250–270 nm.
      
    • 
       Transition:  Lower intensity, ~300–320 nm. Crucial Diagnostic: This band arises from the non-bonding electrons on the Thione Sulfur (
      
      
      
      ).
  • Metal Complex (The Product):

    • S-Coordination: If the metal binds the sulfur, the

      
       transition is stabilized, typically causing a hypsochromic (blue) shift  or complete disappearance if the thiol form is locked.
      
    • LMCT (Ligand-to-Metal Charge Transfer): New bands appear (300–450 nm) due to electron transfer from the sulfur/nitrogen orbitals to the metal

      
      -orbitals.
      
Visualization: Electronic Transitions & Energy Levels

The following diagram illustrates the energy changes that create the diagnostic spectral shifts.

ElectronicTransitions cluster_0 Free Ligand (Thione Form) cluster_1 Metal Complex (Product) HOMO_n n (Non-bonding S) LUMO_pi π* (Anti-bonding) HOMO_n->LUMO_pi n → π* (Diagnostic Band) Metal_d Metal d-orbital HOMO_n->Metal_d LMCT (New Band) HOMO_n->Metal_d Coordination Stabilizes n-orbital HOMO_pi π (Bonding) HOMO_pi->LUMO_pi π → π* (High Energy, UV) Complex_LUMO Complex LUMO

Caption: Energy level diagram showing the origin of diagnostic bands. Coordination stabilizes the n-orbital, shifting the n → π* transition and introducing LMCT bands.

Comparative Analysis: Performance by Metal Center

This section compares the spectral "performance" (detectability and utility) of Imidazole-2-thiol complexes across different metal classes.

Comparison 1: Group 12 (Zn, Cd, Hg) - The "Silent" Sensors
  • Role: Used in sensing and antimicrobial coatings.

  • Spectral Behavior: These are

    
     metals (full d-shell).
    
    • d-d Transitions: Absent. The solution remains colorless or pale yellow.

    • Key Feature: The spectrum is a modified ligand spectrum. The

      
       band often blue-shifts significantly (e.g., from 320 nm to <300 nm) due to strong S-binding.
      
    • Advantage: High transparency in the visible region makes them ideal hosts for fluorescent dopants or UV-active sensors.

Comparison 2: Group 11 (Ag, Au) - The Antimicrobial Agents
  • Role: Potent antimicrobial and anticancer agents (e.g., Auranofin analogs).

  • Spectral Behavior:

    • LMCT Bands: Prominent Ligand-to-Metal Charge Transfer bands appear in the near-UV/visible border (300–400 nm).

    • Au(I) vs Au(III): Au(III) complexes often show square-planar geometry signatures with intense LMCT bands that can mask ligand transitions.

    • Self-Validation: The appearance of a "tail" into the visible region (400 nm+) often correlates with the formation of polynuclear clusters (e.g., Ag-S clusters).

Comparison 3: Transition Metals (Cu, Ni, Co) - The Bio-Active Redox Centers
  • Role: Redox-active drugs, enzyme mimics.

  • Spectral Behavior:

    • d-d Transitions: Present. Broad, weak bands in the visible region (600–900 nm).

    • Color: Distinctive colors (Cu=Green/Blue, Ni=Green, Co=Blue/Pink).

    • Utility: The position of the d-d band allows calculation of the Ligand Field Splitting parameter (

      
      ) , directly measuring the binding strength of the Imidazole-2-thiol ligand compared to water or chloride.
      

Data Summary: Quantitative Spectral Benchmarks

The following table synthesizes representative data from comparative studies. Use these values to benchmark your synthesized complexes.

ParameterFree Ligand (Hmt) Zn(II) Complex (

)
Ag(I) Complex (

)
Cu(II) Complex (

)
Primary Band (

)
250–260 nm255–265 nm (Slight Red Shift)260–270 nm260–270 nm
Secondary Band (

)
~310 nm (Distinct)Blue Shifted / ObscuredBlue Shifted / ObscuredObscured by CT
Charge Transfer (LMCT) N/A~330–350 nm (Tail)300–380 nm (Strong)350–450 nm (Strong)
d-d Transitions NoneNoneNone600–800 nm (Broad)
Visual Appearance ColorlessColorless/PalePale YellowGreen/Blue
Diagnostic Utility Baseline ReferenceSensing (Fluorescence)Cluster FormationGeometry (Octahedral/Tetrahedral)

Experimental Protocol: Synthesis & Characterization Workflow

Objective: Synthesize a generic Metal(II)-Imidazole-2-thiol complex and validate using UV-Vis.

Phase 1: Synthesis (Self-Validating Protocol)
  • Stoichiometry: Calculate 1:2 molar ratio (Metal:Ligand) for M(Hmt)

    
     complexes.
    
  • Solvent Selection: Use Ethanol or Methanol . Hmt is soluble; metal salts (Nitrates/Chlorides) are soluble.

    • Checkpoint: If the ligand does not dissolve, warm gently to 40°C.

  • Mixing: Add metal salt solution dropwise to ligand solution under constant stirring.

    • Observation: Immediate turbidity or color change indicates complexation.

  • Reflux: Reflux for 2–4 hours to ensure thermodynamic stability.

  • Isolation: Filter precipitate, wash with cold ethanol (removes unreacted ligand) and ether (dries product).

Phase 2: UV-Vis Measurement
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF is recommended as complexes often have low solubility in alcohols.

  • Blanking: Use pure DMSO/DMF in the reference cuvette. Critical: DMSO absorbs strongly below 260 nm; ensure your peaks of interest are >260 nm or use acetonitrile if solubility permits.

  • Concentration: Prepare

    
     M stock solution. Perform serial dilutions if absorbance > 1.5 a.u.
    
Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Raw Materials Solubilization 1. Solubilization (Ligand in EtOH, Metal in H2O/EtOH) Start->Solubilization Mixing 2. Dropwise Addition (1:2 Molar Ratio) Solubilization->Mixing Check1 Precipitate Formed? Mixing->Check1 Reflux 3. Reflux (2-4 hrs) Thermodynamic Control Filtration 4. Isolation & Washing (Remove Free Ligand) Reflux->Filtration Analysis 5. UV-Vis Analysis (DMSO Solution) Filtration->Analysis Check1->Mixing No (Adjust pH/Conc) Check1->Reflux Yes

Caption: Step-by-step workflow for the synthesis and spectral validation of Imidazole-2-thiol complexes.

References

  • Al-Amiery, A. A., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Chemistry Central Journal. Link

  • Lobana, T. S., et al. (2008). Metal derivatives of heterocyclic-2-thiones: Variable donor ability, bond modes and structural diversity.
  • Alizadeh, K., et al. (2019). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino). Molecules. Link

  • Saha, S., et al. (2026). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview. Bentham Science. Link

  • LibreTexts Chemistry. (2020). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds. Link

X-ray diffraction (XRD) data for N-substituted imidazole-2-thiones

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Solid-State Dynamics of N-Substituted Imidazole-2-Thiones: A Structural Comparison Guide via X-Ray Diffraction

Introduction As a Senior Application Scientist in structural chemistry, I frequently rely on Single-Crystal X-Ray Diffraction (SC-XRD) to bridge the gap between a molecule's solid-state geometry and its macroscopic pharmacological behavior. N-substituted imidazole-2-thiones are a privileged class of compounds. They serve as the active pharmaceutical ingredients (APIs) in hyperthyroidism treatments (e.g., Methimazole) and act as versatile, ambidentate scorpionate ligands in transition metal coordination chemistry.

This guide objectively compares the structural performance, hydrogen-bonding networks, and reactive mechanisms of three distinct classes of N-substituted imidazole-2-thiones. By analyzing their crystallographic data, we can understand how targeted N-substitutions dictate their solid-state packing and, consequently, their efficacy in drug development and metal binding.

The physical properties of these compounds are fundamentally governed by their tautomeric state. In the solid state, SC-XRD confirms that they exist almost exclusively as the thione tautomer rather than the thiol, characterized by a C=S bond length of ~1.68–1.71 Å[1]. However, the nature of the N-substitution drastically alters their supramolecular assembly.

  • Aliphatic Mono-N-Substituted (e.g., Methimazole): Methimazole (1-methyl-1,3-dihydro-1H-imidazole-2-thione) is the gold standard anti-thyroid API. Because it possesses one N-H hydrogen-bond donor and one C=S acceptor, it forms highly stable, bent hydrogen-bonded dimers with a classic

    
     graph-set motif[1]. This robust dimeric synthon is the primary crystal-forming entity across its multiple polymorphic phases (
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    ). The high stability of this dimer contributes to its bioavailability and solid-state shelf life.
  • Aromatic Mono-N-Substituted (e.g., 4-Phenyl-1,3-dihydro-2H-imidazole-2-thione): Introducing an aromatic ring alters the steric bulk and introduces

    
     stacking interactions. Unlike Methimazole's discrete dimers, the 4-phenyl derivative crystallizes with a high degree of complexity (
    
    
    
    , meaning four independent molecules in the asymmetric unit)[2]. The packing shifts from discrete dimers to infinite ribbons propagating along the [110] plane, driven by linear N-H...S and weaker C-H...S hydrogen bonds[2]. This extended network makes these derivatives highly tunable for capturing transition metals like Ruthenium and Copper.
  • Disubstituted & Oxidized Derivatives (e.g., Methimazole Disulfide): When the N-H group is blocked (N,N'-disubstitution) or the sulfur is oxidized, the classic

    
     dimer cannot form. For instance, the oxidation of Methimazole yields a dicationic disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)), a critical API impurity[3]. Lacking N-H donors, its crystal structure relies entirely on weak C-H...S and C-H...I interactions[3].
    

Mechanistic Insights: Iodine Adducts and Anti-Thyroid Action

The true power of SC-XRD lies in capturing transient chemical mechanisms. The pharmacological mechanism of Methimazole involves reacting with molecular iodine (


) to inhibit thyroid hormone synthesis. SC-XRD has successfully isolated and structurally characterized the intermediate charge-transfer complex (MMI-

)[4].

Crystallographic data reveals that the C=S group acts as a strong Lewis base, donating electron density to the


 orbital of the 

Lewis acid[5]. This interaction initiates a multistep electron transfer, ultimately oxidizing the thione into a dicationic disulfide and reducing

to iodide (

)[4]. This structural evidence perfectly validates its antioxidant properties and its ability to inactivate the lactoperoxidase enzyme[4].

Mechanism MMI Methimazole (MMI) [Thione Tautomer] CT Charge Transfer Complex [MMI-I2 Adduct] MMI->CT Lewis Acid-Base Interaction I2 Molecular Iodine (I2) I2->CT Disulfide Dicationic MMI Disulfide [(C4H6N2S)2]2+ CT->Disulfide Oxidation & Electron Transfer I_minus Iodide Ions (I-) Disulfide->I_minus I2 Reduction LPO Lactoperoxidase Compound I Disulfide->LPO Antioxidant Action Inact Enzyme Inactivation (Antithyroid Effect) LPO->Inact Blocked Hormone Synthesis

Methimazole mechanism via iodine charge-transfer complexation and oxidation, validated by SC-XRD.

Self-Validating Experimental Protocol: SC-XRD Workflow for Imidazole-2-Thiones

To ensure scientific integrity, the crystallographic analysis of these compounds must follow a self-validating workflow. The following protocol outlines the exact steps required to unambiguously determine the tautomeric state and hydrogen-bonding network.

Step 1: Controlled Crystallization (Solvent-Directed Nucleation)

  • Action: Dissolve the synthesized N-substituted imidazole-2-thione in a polar protic solvent (e.g., anhydrous ethanol or acetone) and allow for slow evaporation at room temperature[1]. For iodine adducts, use the branched tube method to isolate single crystals[5].

  • Causality: Polar protic solvents stabilize the highly polar C=S bond of the thione tautomer via intermolecular hydrogen bonding during the nucleation phase. This prevents the crystallization of the less stable thiol tautomer and suppresses amorphous precipitation.

Step 2: Low-Temperature Data Collection

  • Action: Mount a high-quality single crystal on a diffractometer equipped with a Mo K

    
     (
    
    
    
    Å) source. Cool the crystal to 100 K using a liquid nitrogen cryostream[1].
  • Causality: The

    
     dimers in mono-substituted derivatives are highly susceptible to thermal libration. Collecting data at room temperature can artificially shorten the apparent C=S bond length. Cooling to 100 K minimizes atomic displacement parameters (ADPs), ensuring accurate bond length measurements required to assign the zwitterionic character of the thiourea core.
    

Step 3: Structure Solution and Tautomer Validation

  • Action: Solve the structure using direct methods and refine using full-matrix least-squares on

    
    . Carefully inspect the difference Fourier map (
    
    
    
    ) around the N and S atoms.
  • Causality (Self-Validation): To definitively prove the compound exists as a thione, the acidic proton must be located on the nitrogen atom (N-H) rather than the sulfur (S-H). The structure is only validated once the hydrogen atom is unambiguously found in the electron density map and refined freely or with a riding model constraint (N-H = 0.86 Å)[2].

Quantitative Crystallographic Comparison

The table below summarizes the critical SC-XRD parameters that distinguish the performance and solid-state behavior of these derivatives.

Table 1: Quantitative Crystallographic Comparison of N-Substituted Imidazole-2-Thiones

Derivative ClassRepresentative CompoundSpace GroupZ'Dominant Supramolecular MotifC=S Bond Length (Å)Application Focus
Aliphatic Mono-Substituted Methimazole (MMI)Triclinic (

)
2

Bent Dimers
~1.69Antithyroid API[1]
Aromatic Mono-Substituted 4-Phenyl-1,3-dihydro-2H-imidazole-2-thioneMonoclinic (

)
4Infinite Ribbons (N-H...S)~1.68Metal Coordination[2]
Bulky Bicyclic 1-Ethyl-benzimidazole-2-thioneTriclinic (

)
2Pseudocentrosymmetric Dimers~1.68Pharmacological Scaffold[6]
Disubstituted / Oxidized Methimazole DisulfideMonoclinic (

)
0.5C-H...I / C-H...S onlyN/A (C-S-S-C)API Impurity Profiling[3]

Note: A C=S bond length of ~1.68–1.71 Å confirms the thione tautomer. True thiols exhibit C-S single bond lengths >1.75 Å.

Conclusion

The targeted N-substitution of imidazole-2-thiones fundamentally rewrites their solid-state architecture. While aliphatic substitutions (Methimazole) favor discrete, highly stable dimers ideal for oral drug formulation, aromatic substitutions force the lattice into complex, infinite ribbons better suited for transition metal chelation. By rigorously applying low-temperature SC-XRD, researchers can map these structural nuances and accelerate both drug discovery and catalyst design.

References

  • Interaction of methimazole with I2: X-ray crystal structure of the charge transfer complex methimazole-I2. Implications for the mechanism of action of methimazole-based antithyroid drugs. Journal of Medicinal Chemistry (ACS Publications). 7

  • X-ray Charge Density Study of the Drug Methimazole with Z′ = 2: Differences in the Electronic Structure of the Thiourea Core due to Crystal Packing Effects. ACS Publications.1

  • Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. MDPI (Crystals). 3

  • 4-Phenyl-1H-imidazole-2(3H)-thione. PMC - NIH. 2

  • Synthesis and crystal structure analysis of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. PMC - NIH. 6

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-methylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical complexity of handling aryl-imidazole thiols. While the imidazole ring provides excellent structural stability for drug development and material science, the exocyclic thiol (mercaptan) group introduces severe olfactory hazards and specific chemical reactivities.

Handling 1-(3-methylphenyl)-1H-imidazole-2-thiol (CAS 25372-35-4) demands rigorous operational control. The lipophilic 3-methylphenyl (m-tolyl) group enhances skin penetration, making it a Category 2 skin/eye irritant and a Category 3 respiratory tract irritant. Furthermore, the thiol moiety possesses an extremely low odor threshold. Continuous exposure leads to olfactory fatigue—meaning researchers quickly lose the ability to detect a leak, creating a dangerous false sense of security.

The following guide provides a self-validating, step-by-step logistical framework for handling this compound safely, ensuring both scientific integrity and laboratory compliance.

Quantitative PPE & Barrier Matrix

Personal Protective Equipment (PPE) for organic thiols must be selected based on chemical permeation data, not just general laboratory compliance. Latex is highly permeable to organosulfur compounds and must be strictly avoided.

PPE CategoryMaterial SpecificationRegulatory StandardMin. Breakthrough TimeCausality / Rationale
Primary Gloves Nitrile or Neoprene (Min. 0.11 mm thickness)EN 374 / Class 3+> 60 minutesImpermeable to lipophilic thiols; prevents dermal penetration of the m-tolyl group [1].
Spill Gloves Heavy-Duty Butyl RubberEN 374 / Class 5+> 240 minutesRequired for prolonged contact during bulk handling or spill decontamination[2].
Eye Protection Tight-fitting chemical safety gogglesANSI Z87.1 / EN 166N/AProtects against aerosolized thiol dust and splashing during liquid bleach decontamination.
Body Protection Flame-resistant lab coat & disposable apronOSHA 29 CFR 1910.132N/AThiols cling aggressively to woven fabrics. Disposable aprons prevent permanent contamination of clothing [3].
Respiratory Half-mask respirator with Organic Vapor (OV) cartridgesNIOSH / EN 14387N/AMandatory only if handling outside a certified Class II fume hood, mitigating STOT SE 3 respiratory hazards [2].

Operational Workflow & Odor Control Protocol

Handling 1-(3-methylphenyl)-1H-imidazole-2-thiol requires a closed-system approach. The protocol below is designed to be self-validating : if you can smell the compound outside the hood, the system has failed, and the decontamination phase must be re-initiated.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Ensure the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not open the compound if the hood alarm is active.

  • Quench Bath Preparation: Prepare a 5–10% aqueous sodium hypochlorite (bleach) solution in a high-density polyethylene (HDPE) secondary container inside the hood.

    • Mechanistic Causality: The thiol (-SH) group is volatile. Submerging it in sodium hypochlorite forces an oxidation reaction, converting the volatile thiol into a highly water-soluble, non-odorous sulfonate (-SO

      
      H) salt [4].
      
Phase 2: Closed-System Handling
  • Weighing: Weigh the dry powder directly inside the fume hood using an analytical balance enclosed in a draft shield.

  • Transfer: If transport to another lab station is necessary, seal the weigh boat inside a secondary 50 mL centrifuge tube before removing it from the hood.

  • Solubilization: Dissolve the compound in your target organic solvent (e.g., DMSO, DMF, or ethanol) immediately upon weighing to eliminate the risk of aerosolizing the irritating dust.

Phase 3: Self-Validating Decontamination
  • Glassware Quenching: Submerge all spatulas, weigh boats, and contaminated glassware directly into the prepared bleach bath. Allow a minimum contact time of 30 minutes.

    • Self-Validation Check: The complete disappearance of the characteristic sulfurous odor confirms successful oxidation. If the odor persists, the bleach has degraded and a fresh hypochlorite solution must be applied.

  • Syringe Flushing (Critical Safety Step): If microsyringes were used, flush them sequentially with: Water

    
     Bleach 
    
    
    
    Water
    
    
    Acetone
    .
    • Expert Insight: Never mix bleach directly with acetone without a thorough water wash in between. The haloform reaction between sodium hypochlorite and acetone rapidly generates toxic chloroform gas and exothermic heat [5].

  • Waste Segregation: Dispose of the oxidized aqueous waste in a designated halogenated aqueous waste carboy. Place all disposable solids (aprons, gloves, weigh boats) into a sealed plastic bag, then into a fiber drum for hazardous solid waste disposal.

Process Visualization

ThiolWorkflow Setup 1. Fume Hood & PPE Setup (Nitrile, Goggles, Apron) Handling 2. Closed-System Handling Weighing & Solubilization Setup->Handling SpillCheck Exposure or Spill Occurred? Handling->SpillCheck Emergency Emergency Response 15-min Wash & Evacuate SpillCheck->Emergency Yes Decon 3. Bleach (NaOCl) Oxidation Converts Thiol to Sulfonate SpillCheck->Decon No Emergency->Decon Waste 4. Waste Segregation (Separate from Acetone) Decon->Waste

Workflow for handling, decontamination, and emergency response for imidazole thiols.

References

  • Sigma-Aldrich. "". Sigma-Aldrich Catalog. [1], [2]

  • ChemicalBook. "". ChemicalBook Database. [2]

  • Scribd. "". Laboratory Safety Guidelines.[3]

  • Chembites. "". American Chemical Society (ACS) Research Summaries. [3]

  • Reddit Chemistry Community / Laboratory Best Practices. "". r/chemistry. [3]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.